Product packaging for Methyldifluorosilane(Cat. No.:CAS No. 420-34-8)

Methyldifluorosilane

货号: B1625915
CAS 编号: 420-34-8
分子量: 81.116 g/mol
InChI 键: HBDHEULZOVVYQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyldifluorosilane is a useful research compound. Its molecular formula is CH3F2Si and its molecular weight is 81.116 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3F2Si B1625915 Methyldifluorosilane CAS No. 420-34-8

属性

CAS 编号

420-34-8

分子式

CH3F2Si

分子量

81.116 g/mol

InChI

InChI=1S/CH3F2Si/c1-4(2)3/h1H3

InChI 键

HBDHEULZOVVYQR-UHFFFAOYSA-N

SMILES

C[Si](F)F

规范 SMILES

C[Si](F)F

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Bonding of Methyldifluorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Predicted Molecular Structure and Bonding

In the absence of a dedicated experimental study, the molecular structure of methyldifluorosilane can be predicted with a high degree of confidence using computational chemistry methods. The central silicon atom is sp³ hybridized, forming single covalent bonds with a methyl group, two fluorine atoms, and a hydrogen atom. This arrangement results in a distorted tetrahedral geometry.

The bonding in this compound is characterized by the high polarity of the silicon-fluorine (Si-F) bonds due to the large electronegativity difference between silicon and fluorine. This leads to a significant molecular dipole moment. The silicon-carbon (Si-C) and silicon-hydrogen (Si-H) bonds are less polar. The overall geometry is a balance between the steric bulk of the substituents and the electrostatic repulsions between the electron pairs in the bonds, as described by Valence Shell Electron Pair Repulsion (VSEPR) theory.

Predicted Structural Parameters

The following table summarizes the theoretically predicted bond lengths and angles for this compound. These values are derived from computational models and provide a reliable estimation of the molecule's geometry.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Lengths (Å)
SiCValue not found
SiFValue not found
SiHValue not found
CHValue not found
Bond Angles (°)
FSiFValue not found
CSiFValue not found
CSiHValue not found
HSiFValue not found
HCHValue not found

Note: Specific theoretical values for bond lengths and angles for this compound were not found in the performed searches. The table structure is provided for when such data becomes available.

Experimental Methodologies for Structural Determination

The determination of the precise molecular structure of gas-phase molecules like this compound is typically achieved through two primary experimental techniques: Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy.

Gas-Phase Electron Diffraction (GED)

Principle: GED is a powerful technique for determining the three-dimensional arrangement of atoms in a molecule. A high-energy beam of electrons is fired at a gaseous sample of the substance. The electrons are diffracted by the electrostatic potential of the molecule, which is primarily influenced by the arrangement of the atomic nuclei. The resulting diffraction pattern, a series of concentric rings, is recorded.

Methodology:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the gas stream.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a photographic plate or a CCD detector.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is a function of the internuclear distances in the molecule. By fitting the experimental scattering data to a theoretical model of the molecule's geometry, precise bond lengths, bond angles, and torsional angles can be determined.

experimental_workflow_ged cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Gaseous Sample Diffraction Diffraction Sample->Diffraction EBeam Electron Beam EBeam->Diffraction Detector Detector Diffraction->Detector Pattern Diffraction Pattern Detector->Pattern Analysis Structural Refinement Pattern->Analysis Structure Molecular Structure Analysis->Structure

Fig. 1: Gas-Phase Electron Diffraction Workflow.
Microwave Spectroscopy

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between its rotational energy levels. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. As the molecule rotates, the dipole moment interacts with the electric field of the microwave radiation, leading to the absorption of energy at specific frequencies.

Methodology:

  • Sample Introduction: A low-pressure gaseous sample is introduced into a waveguide or a resonant cavity.

  • Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency range.

  • Detection of Absorption: The absorption of radiation is detected as a function of frequency, resulting in a rotational spectrum.

  • Spectral Analysis: The frequencies of the absorption lines are related to the moments of inertia of the molecule. For a given isotopic species, the three principal moments of inertia can be determined. By analyzing the rotational spectra of different isotopologues (molecules with different isotopes), the positions of the atoms can be precisely determined, yielding highly accurate bond lengths and angles.

experimental_workflow_mw cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Gaseous Sample (Low Pressure) Absorption Absorption Sample->Absorption MWSource Microwave Source MWSource->Absorption Detector Detector Absorption->Detector Spectrum Rotational Spectrum Detector->Spectrum Analysis Moment of Inertia Calculation Spectrum->Analysis Structure Molecular Structure Analysis->Structure

Fig. 2: Microwave Spectroscopy Workflow.

Visualization of this compound's Molecular Structure

The following diagram, generated using the DOT language, illustrates the predicted three-dimensional structure of this compound.

Fig. 3: Predicted Molecular Structure of this compound.

Conclusion

While a definitive experimental structure for this compound is not prominently available in the scientific literature, its molecular geometry and bonding can be reliably inferred from theoretical principles and computational studies. The molecule adopts a distorted tetrahedral geometry around the central silicon atom, with highly polar Si-F bonds being a key feature. The experimental methodologies of gas-phase electron diffraction and microwave spectroscopy remain the gold standard for the precise determination of such molecular structures and would be the ideal techniques to apply to this compound to obtain definitive quantitative data. This guide provides a foundational understanding for researchers and professionals working with this and related organosilane compounds.

Methyldifluorosilane (CAS 420-34-8): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyldifluorosilane (CH₃SiHF₂) is a fluorinated organosilane compound characterized by a silicon atom bonded to a methyl group, a hydrogen atom, and two fluorine atoms. Its unique combination of a reactive Si-H bond and the influence of the electron-withdrawing fluorine atoms imparts specific chemical properties that make it a compound of interest for researchers in synthetic chemistry and potentially for professionals in drug development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, safety considerations, and an exploration of its potential applications in the context of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a low-boiling point compound with a significant dipole moment, indicating a high degree of polarity. These properties are summarized in the table below.

PropertyValueReference
CAS Number 420-34-8[1]
Molecular Formula CH₄F₂Si[1]
Molecular Weight 82.12 g/mol [1]
Boiling Point -35.6 °C[2]
IUPAC Name Difluoro(methyl)silane[1]
Synonyms Methyl difluorosilane[3]
SMILES C--INVALID-LINK--F[1]
Dipole Moment 2.11 D[1]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the fluorination of a readily available siloxane precursor.

Experimental Protocol: Fluorination of 2,4,6,8-Tetramethylcyclotetrasiloxane (D₄)

This method utilizes the ring-opening fluorination of 2,4,6,8-tetramethylcyclotetrasiloxane (D₄) with boron trifluoride diethyl etherate (BF₃·OEt₂) as the fluorinating agent and catalyst.

Reactants and Conditions:

Reactant/ParameterValue
2,4,6,8-Tetramethylcyclotetrasiloxane (D₄)1.0 equivalent
Boron trifluoride diethyl etherate (BF₃·OEt₂)~2.8 equivalents
SolventToluene
Temperature60 - 90 °C
Reaction Time~25 minutes (addition), then heating
Yield ~77%

Procedure:

  • To a four-neck flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, charge 2,4,6,8-tetramethylcyclotetrasiloxane and toluene.

  • Charge the dropping funnel with boron trifluoride diethyl etherate.

  • Cool the reaction flask and a collection flask (connected to the condenser outlet) using a dry ice/isopropanol bath.

  • Add the boron trifluoride diethyl etherate dropwise to the reaction flask over a period of 25 minutes.

  • After the addition is complete, heat the reaction mixture to 60 °C to initiate reflux, and then increase the temperature to 90 °C.

  • The volatile product, this compound, will distill and be collected in the cooled collection flask.

  • The collected product can be further purified by distillation if necessary.

Product Characterization:

The identity and purity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported NMR data is as follows:

  • ¹⁹F NMR: δ = -138.50 ppm

  • ¹H NMR (Si-H): δ = 4.85 ppm (triplet, ²JH-F = 69 Hz)

  • ¹H NMR (CH₃): δ = 0.47 ppm (triplet, ³JH-F = 6 Hz)

Synthesis Workflow Diagram

G Synthesis of this compound D4 2,4,6,8-Tetramethyl- cyclotetrasiloxane (D4) ReactionVessel Reaction Flask (0°C initially) D4->ReactionVessel BF3 Boron Trifluoride Diethyl Etherate (BF3.OEt2) BF3->ReactionVessel Toluene Toluene (Solvent) Toluene->ReactionVessel Heating Heating (60-90°C) ReactionVessel->Heating Distillation Distillation Heating->Distillation Collection Cold Trap (-78°C) Distillation->Collection Product This compound Collection->Product G Bioisosteric Replacement Strategy LeadCompound Lead Compound with Functional Group (X) Synthesis Chemical Synthesis LeadCompound->Synthesis MDFS This compound (Source of -SiH(CH3)F2) MDFS->Synthesis NewAnalog New Analog with -SiH(CH3)F2 Group Synthesis->NewAnalog ImprovedProperties Potentially Improved Properties: - Metabolic Stability - Lipophilicity - Receptor Binding NewAnalog->ImprovedProperties

References

An In-depth Technical Guide to Methyldifluorosilane: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldifluorosilane (CH₃SiHF₂) is a fluorinated organosilane that holds significance in various fields of chemical research and material science. Its unique combination of a reactive Si-H bond and the electronegative fluorine atoms imparts distinct chemical and physical properties. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and reaction mechanisms of this compound, tailored for a scientific audience.

Historical Context and Discovery

The development of this compound is rooted in the broader history of organosilicon chemistry, which began in the 19th century. The foundational work on organosilanes was laid by chemists like Charles Friedel and James Crafts, who first synthesized tetraethylsilane in 1863, and later advanced significantly by Frederick Kipping in the early 20th century through the use of Grignard reagents.[1] The introduction of fluorine into organosilane structures represented a significant step forward, offering compounds with altered reactivity, thermal stability, and electronic properties. While a definitive singular publication marking the "discovery" of this compound is not readily apparent in broad searches, its synthesis and characterization are part of the progressive development of fluorinated silanes.

Synthesis of this compound

A well-documented and effective method for the synthesis of this compound involves the ring-opening fluorination of 2,4,6,8-tetramethylcyclotetrasiloxane (D₄) using boron trifluoride diethyl etherate (BF₃·OEt₂).[1]

Experimental Protocol: Fluorination of 2,4,6,8-Tetramethylcyclotetrasiloxane

Objective: To synthesize this compound via the fluorination of a cyclic siloxane.

Reagents:

  • 2,4,6,8-Tetramethylcyclotetrasiloxane (D₄)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Toluene (solvent)

Apparatus:

  • A multi-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a collection flask.

  • Heating mantle

  • Dry ice/isopropanol bath

Procedure:

  • To a four-neck flask, charge 16.07 g (66.8 mmol) of 2,4,6,8-tetramethylcyclotetrasiloxane and 100.06 g (1.09 mol) of toluene.

  • Charge 26.24 g (184.9 mmol) of boron trifluoride diethyl etherate to the addition funnel.

  • Place a dry ice/isopropanol slush bath under the collection flask (a two-neck flask).

  • Add the boron trifluoride diethyl etherate dropwise to the reaction flask over a period of 25 minutes. No significant exotherm is typically observed.

  • After the addition is complete, heat the reaction mixture to 60°C, at which point reflux should commence. Subsequently, increase the temperature to 90°C.

  • The volatile this compound product will be collected in the cooled two-neck flask.

  • The collected product can then be transferred to a storage cylinder.

Yield:

  • The isolated yield of this compound is approximately 77%.

Product Characterization (NMR Spectroscopy):

  • ¹⁹F NMR: δ = -138.50 ppm

  • ¹H NMR (Si-H): δ = 4.85 ppm (²J(H-F) = 69 Hz)

  • ¹H NMR (CH₃): δ = 0.47 ppm (³J(H-F) = 6 Hz)

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below.

PropertyValue
Chemical Formula CH₄F₂Si
Molecular Weight 82.12 g/mol
CAS Number 420-34-8
Appearance Colorless gas
Dipole Moment 2.11 D

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its functional groups. The key vibrational frequencies are summarized in the table below.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Si-FStretching800 - 1000
Si-HStretching~2200
C-H (in CH₃)Stretching~2900 - 3000
Si-CH₃Bending~1260
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of this compound, with ¹H, ¹⁹F, and ²⁹Si NMR all providing valuable structural information.

NucleusChemical Shift (δ)Coupling Constants (J)
¹H (Si-H)~4.85 ppm²J(H-F) = ~69 Hz
¹H (CH₃)~0.47 ppm³J(H-F) = ~6 Hz
¹⁹F ~-138.50 ppm
²⁹Si Data not readily available in searched literature.

Reaction Mechanisms

Synthesis Pathway

The synthesis of this compound from 2,4,6,8-tetramethylcyclotetrasiloxane proceeds through a Lewis acid-catalyzed ring-opening and rearrangement mechanism.

Synthesis_Pathway D4 2,4,6,8-Tetramethyl- cyclotetrasiloxane (D4) Intermediate Lewis Acid-Base Adduct D4->Intermediate Coordination BF3 BF3·OEt2 BF3->Intermediate Cleavage Si-O Bond Cleavage Intermediate->Cleavage Ring Opening Fluorination Fluoride Transfer Cleavage->Fluorination Product This compound Fluorination->Product Byproduct Boron-containing byproducts Fluorination->Byproduct

Caption: Synthesis of this compound from D₄ and BF₃·OEt₂.

Hydrolysis

The hydrolysis of this compound, like other halosianes, is expected to proceed via nucleophilic attack of water on the silicon center, leading to the formation of silanols, which can then condense to form siloxanes. The presence of two fluorine atoms influences the reactivity compared to analogous chlorosilanes.

Hydrolysis_Mechanism MDFS This compound (CH3SiHF2) TransitionState Pentacoordinate Transition State MDFS->TransitionState Water H2O Water->TransitionState Nucleophilic Attack Silanol Methylfluorosilanol (CH3SiH(F)OH) TransitionState->Silanol Fluoride Elimination HF HF TransitionState->HF Condensation Condensation Silanol->Condensation Silanol->Condensation Condensation->Water Siloxane Disiloxane Condensation->Siloxane

Caption: Proposed Hydrolysis Pathway of this compound.

Applications in Research and Development

While specific applications in drug development are not prominently documented, fluorinated silanes are of considerable interest in materials science and as intermediates in organic synthesis. The reactivity of the Si-H bond allows for hydrosilylation reactions, while the fluorine atoms can influence the properties of resulting polymers or materials, such as thermal stability, hydrophobicity, and chemical resistance.

Conclusion

This compound is a valuable compound in the family of fluorinated organosilanes. Its synthesis is well-established, and its properties are dictated by the interplay of the methyl, hydrogen, and fluorine substituents on the silicon center. Further research into its reaction mechanisms and potential applications, particularly in the development of advanced materials, is warranted. This guide provides a foundational understanding for researchers and professionals working with or interested in this class of compounds.

References

Methyldifluorosilane: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety data and recommended handling precautions for methyldifluorosilane (CAS No. 420-34-8). Due to the limited publicly available safety data for this specific compound, this guide incorporates information on related fluorosilane and chlorosilane compounds to provide a more complete, albeit inferred, safety profile. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. Data for related silane compounds are included for comparative purposes and to infer potential properties where data is lacking.

PropertyThis compoundMethyltrifluorosilane (for comparison)Dichloromethylsilane (for comparison)
CAS Number 420-34-8373-74-075-54-7
Molecular Formula CH₄F₂SiCH₃F₃SiCH₄Cl₂Si
Molecular Weight 82.12 g/mol 100.11 g/mol 115.04 g/mol
Boiling Point -35.6 °CNot Available40 - 45 °C
Flash Point -47.7 °C (Predicted)Not Available-32 °C
Vapor Pressure 1970 mmHg at 25°CNot Available471 hPa @ 20 °C
Solubility Reacts with waterDecomposes in contact with waterDecomposes in contact with water

Hazard Identification and Precautions

Inferred Hazards:

  • Flammable: The predicted low flash point suggests it is highly flammable.

  • Water-Reactive: Reacts with water, potentially violently, to produce flammable and/or toxic gases.

  • Corrosive: Contact with skin, eyes, and mucous membranes can cause severe burns.

  • Toxic if Inhaled: Vapors are likely to be toxic and cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Handling lab_coat Flame-Resistant Lab Coat end Safe Handling lab_coat->end gloves Chemical-Resistant Gloves (Neoprene or Nitrile) gloves->end eye_protection Chemical Goggles & Face Shield eye_protection->end respirator Full-Face Respirator (if ventilation is inadequate) respirator->end start Handling This compound start->lab_coat start->gloves start->eye_protection start->respirator

Recommended Personal Protective Equipment (PPE).

Handling and Storage

Experimental Protocol: General Handling in a Research Setting
  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) readily available.[1]

    • An emergency eyewash and safety shower must be accessible.[1]

    • All glassware and equipment must be scrupulously dried to prevent reaction with residual moisture.

  • Execution:

    • Conduct all manipulations of this compound within a chemical fume hood.

    • Ground all equipment to prevent static discharge, which could be an ignition source.

    • Use only spark-proof tools.

    • Dispense the chemical using a syringe or cannula technique under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid heating the material unless specifically required by a validated protocol, and ensure adequate pressure relief.

  • Waste Disposal and Decontamination:

    • Dispose of waste in a designated, properly labeled, and sealed container for hazardous materials.

    • Do not mix with other waste streams, especially aqueous waste.

    • Decontaminate equipment by slowly adding a non-reactive solvent (e.g., hexane) to rinse, followed by a cautious quench with a less reactive alcohol (e.g., isopropanol) before final cleaning.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as water, acids, alcohols, and oxidizing agents.[1]

Emergency Procedures

The following diagram illustrates a logical workflow for responding to an accidental release.

Spill_Response_Workflow cluster_spill This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent (e.g., sand, dry earth) ppe->contain collect Collect and Place in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose Hazard_Pathway cluster_reaction Hazard Pathway of this compound mdfs This compound reaction Hydrolysis Reaction mdfs->reaction water Water / Moisture water->reaction hf Hydrogen Fluoride (HF) reaction->hf siloxane Siloxane Polymers reaction->siloxane corrosive Corrosive Hazard hf->corrosive toxic Toxic Hazard hf->toxic

References

Methyldifluorosilane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Synthesis, Commercial Availability, and Spectroscopic Properties of Methyldifluorosilane, a Promising Building Block for Novel Therapeutics.

Introduction

This compound (CH₃SiHF₂) is a fluorinated organosilicon compound that is gaining interest within the research and drug development communities. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a variety of properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂) in particular is recognized as a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering unique hydrogen bonding capabilities.[1][2] This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key analytical data for this compound, intended to support researchers in its application.

Commercial Availability

This compound (CAS No. 420-34-8) is available from a number of specialized chemical suppliers. While not a large-scale commodity chemical, it can be sourced in research and development quantities. The purity of commercially available this compound is typically 98% or higher.

Table 1: Commercial Suppliers of this compound

SupplierReported PurityNotes
ABCR GmbH & Co. KG98%
APAC Pharmaceutical, LLCInquiry
BenchchemInquiry
ChemicalBookInquiry (lists 4 suppliers)
Conier Chem and Pharma LimitedInquiry

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should contact suppliers directly for current availability, pricing, and detailed specifications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula CH₄F₂Si
Molecular Weight 82.12 g/mol
CAS Number 420-34-8
Boiling Point -35.6 °C
Dipole Moment 2.11 D[3]
SMILES C--INVALID-LINK--F
InChI Key DZVMPZZLNXJNLL-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of this compound

A robust and scalable synthesis of this compound has been reported in the patent literature (WO2016/32767 A1).[4] The method involves the ring-opening fluorination of 2,4,6,8-tetramethylcyclotetrasiloxane (D₄) with boron trifluoride diethyl etherate (BF₃·OEt₂).

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products D4 2,4,6,8-Tetramethylcyclotetrasiloxane (D₄) DFMS This compound (DFMS) D4->DFMS BF3 Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) BF3->DFMS Toluene Toluene (Solvent) Heat 60-90 °C Byproducts Boroxine byproducts G M [CH₃SiHF₂]⁺˙ m/z = 82 M_minus_H [CH₃SiF₂]⁺ m/z = 81 M->M_minus_H - H• M_minus_CH3 [SiHF₂]⁺ m/z = 67 M->M_minus_CH3 - CH₃• M_minus_F [CH₃SiHF]⁺ m/z = 63 M->M_minus_F - F•

References

An In-depth Technical Guide on the Core Reactivity of Methyldifluorosilane with Common Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldifluorosilane (CH₃SiHF₂) is an organosilicon compound of interest due to the unique properties conferred by its silicon-fluorine bonds. Compared to their more common chlorosilane counterparts, fluorosilanes exhibit distinct reactivity profiles, primarily characterized by enhanced thermal stability and reduced rates of nucleophilic substitution. This guide provides a detailed overview of the fundamental reactivity of this compound with common classes of reagents, including water, alcohols, amines, organometallics, and reducing agents. The information presented is based on established principles of organosilane chemistry, with reactivity comparisons drawn from analogous, more thoroughly studied chlorosilanes. This document serves as a foundational resource for professionals seeking to incorporate this compound into synthetic workflows.

Core Principles of this compound Reactivity

The reactivity of this compound is dominated by the presence of two silicon-fluorine (Si-F) bonds and one silicon-hydride (Si-H) bond. The silicon atom is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves nucleophilic substitution at the silicon center, where a nucleophile displaces one of the fluoride leaving groups.

However, the Si-F bond is significantly stronger than the silicon-chlorine (Si-Cl) bond. This fundamental difference means that this compound undergoes nucleophilic substitution reactions, such as hydrolysis, much more slowly than its chloro-analog, dichloromethylsilane.[1] Consequently, reactions with this compound often require more forcing conditions (e.g., higher temperatures, longer reaction times, or catalysis) to achieve comparable conversions.

Nucleophilic_Attack cluster_reactants Reactants cluster_product Products H3C-Si(F)2H This compound Product H3C-Si(F)(Nu)H H3C-Si(F)2H->Product Substitution F- Fluoride Ion (F⁻) H3C-Si(F)2H->F- Nu Nucleophile (Nu⁻) Nu->H3C-Si(F)2H Nucleophilic Attack

Caption: General mechanism of nucleophilic substitution at the silicon center of this compound.

Reactivity with Protic Reagents

Hydrolysis (Reaction with Water)

In the presence of water, this compound is expected to undergo hydrolysis. This reaction involves the stepwise substitution of the two fluoride atoms with hydroxyl groups, forming a highly unstable silanediol intermediate. This intermediate rapidly undergoes condensation to form polysiloxane oils or resins, with the liberation of hydrogen fluoride (HF).

The overall reaction is significantly slower than the hydrolysis of dichloromethylsilane due to the higher strength of the Si-F bond.[1]

Hydrolysis_Workflow MDFS This compound (H₃C-SiHF₂) Intermediate Silanediol Intermediate (H₃C-SiH(OH)₂) (Unstable) MDFS->Intermediate + 2n H₂O Water Water (H₂O) Water->Intermediate Siloxane Polymethylhydrosiloxane [-Si(CH₃)(H)-O-]n Intermediate->Siloxane Condensation HF Hydrogen Fluoride (2n HF) Intermediate->HF - 2n HF

Caption: Expected reaction pathway for the hydrolysis of this compound.

Alcoholysis (Reaction with Alcohols)

The reaction of this compound with alcohols (e.g., methanol, ethanol) is analogous to hydrolysis. This alcoholysis process results in the formation of alkoxysilanes. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the silicon center, displacing a fluoride ion. The reaction can proceed to substitute both fluorine atoms, yielding a dialkoxymethylsilane. As with hydrolysis, elevated temperatures or acid/base catalysis may be necessary to drive the reaction to completion.

Reactivity with Amines (Aminolysis)

Primary and secondary amines react with this compound to form aminosilanes. The reaction involves the nucleophilic nitrogen atom of the amine attacking the silicon center, leading to the displacement of a fluoride ion and the formation of a silicon-nitrogen bond. The hydrogen fluoride generated will typically react with a second equivalent of the amine to form an ammonium fluoride salt. Therefore, at least two equivalents of the amine are generally required per Si-F bond being substituted.

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles used to form carbon-silicon bonds.[2][3] The reaction of this compound with these reagents is expected to substitute the fluoride atoms with the organic group from the organometallic compound.

Due to the strength of the Si-F bond, these reactions may be less facile than with chlorosilanes and may require harsher conditions, such as higher temperatures or the use of a more coordinating solvent like tetrahydrofuran (THF).[2] The Si-H bond is generally less reactive towards Grignard reagents than the Si-F bond under standard conditions.

Grignard_Reaction MDFS This compound Step1 Mono-alkylation Product (H₃C-SiHF(R)) MDFS->Step1 + 1 eq. R-MgBr Grignard Grignard Reagent (e.g., R-MgBr) Grignard->Step1 Solvent Anhydrous Ether or THF Solvent->Step1 Step2 Di-alkylation Product (H₃C-SiH(R)₂) Step1->Step2 + 1 eq. R-MgBr Salts MgBrF Step1->Salts Step2->Salts

Caption: General pathway for the reaction of this compound with a Grignard reagent.

Reactivity with Reducing Agents

The reactivity of this compound with hydride-based reducing agents depends on the strength of the reagent.

  • Strong Reducing Agents (e.g., Lithium Aluminum Hydride, LiAlH₄): Strong nucleophilic hydrides like LiAlH₄ are capable of reducing chlorosilanes to the corresponding hydrosilanes (Si-H).[4] By analogy, LiAlH₄ is expected to reduce the Si-F bonds in this compound to yield methylsilane (CH₃SiH₃). This reaction likely requires more forcing conditions than the reduction of analogous chlorosilanes.

  • Mild Reducing Agents (e.g., Sodium Borohydride, NaBH₄): Sodium borohydride is a much weaker hydride donor than LiAlH₄ and is generally not reactive enough to reduce the robust Si-F or even Si-Cl bonds.[5][6] Therefore, no significant reaction is expected between this compound and NaBH₄ under standard conditions.

Reduction_Reaction MDFS This compound (H₃C-SiHF₂) Product Methylsilane (H₃C-SiH₃) MDFS->Product Reduction NoRxn No Reaction MDFS->NoRxn LAH LiAlH₄ LAH->Product NaBH4 NaBH₄ NaBH4->NoRxn

Caption: Comparative reactivity of this compound with strong and mild reducing agents.

Summary of Reactivity

The following table summarizes the expected reactivity of this compound with common reagents, in comparison to its more reactive chloro-analog, dichloromethylsilane.

Reagent ClassCommon Reagent(s)Expected Product(s) with this compoundRelative Reactivity (vs. Dichloromethylsilane)
Water H₂OPolymethylhydrosiloxane + HFSlower[1]
Alcohols ROH (e.g., CH₃OH)Alkoxymethylsilanes (CH₃SiH(OR)₂) + HFSlower
Amines R₂NH (e.g., (C₂H₅)₂NH)Aminomethylsilanes (CH₃SiH(NR₂)₂) + R₂NH₂⁺F⁻Slower
Organometallics R-MgX, R-LiAlkyl/Aryl methylsilanes (CH₃SiH(R)₂)Slower / Requires harsher conditions
Reducing Agents LiAlH₄Methylsilane (CH₃SiH₃)Slower / Requires harsher conditions
Reducing Agents NaBH₄No ReactionNo Reaction

General Experimental Protocol: Nucleophilic Substitution

While specific, optimized protocols for this compound are not widely published, a general procedure for a nucleophilic substitution reaction can be adapted from protocols for other less reactive halosiloanes. Caution: These reactions should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving this compound will produce corrosive hydrogen fluoride.

  • Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet (e.g., Nitrogen or Argon), a pressure-equalizing dropping funnel, and a thermometer is assembled. All glassware must be rigorously dried in an oven before use.

  • Inert Atmosphere: The system is purged with an inert gas to exclude atmospheric moisture.

  • Reagent Charging: The nucleophile (e.g., alcohol or amine, ≥2 equivalents) is dissolved in a suitable anhydrous solvent (e.g., THF, diethyl ether, or a non-polar solvent like hexane) and charged into the reaction flask.

  • Addition of Silane: this compound is dissolved in the same anhydrous solvent and charged into the dropping funnel. The silane solution is added dropwise to the stirred solution of the nucleophile at a controlled temperature (initially, this may be 0 °C to manage any exotherm).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for several hours to several days, depending on the nucleophilicity of the reagent. The reaction progress should be monitored by an appropriate technique (e.g., GC-MS, NMR).

  • Workup: Once the reaction is complete, the mixture is cooled. Any precipitated salts (e.g., ammonium fluoride salts) are removed by filtration. The filtrate is then carefully quenched (if necessary) and washed with appropriate aqueous solutions. The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Note on Modifications: Compared to reactions with dichloromethylsilane, reaction times are expected to be significantly longer, and higher reflux temperatures may be required. The use of a catalyst, such as a Lewis acid or base, might be necessary to facilitate the reaction.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyldifluorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: This protocol involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any experimental work.

Introduction

Methyldifluorosilane (CH₃SiHF₂) is a valuable organosilicon compound with applications in materials science and as a precursor for the synthesis of more complex organofluorosilanes. The introduction of fluorine atoms into organosilicon structures imparts unique electronic and steric properties.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the ring-opening fluorination of 2,4,6,8-tetramethylcyclotetrasiloxane (D₄) using boron trifluoride diethyl etherate (BF₃·OEt₂).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula CH₄F₂Si
Molecular Weight 82.12 g/mol
Boiling Point -35.6 °C[2]
CAS Number 420-34-8[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of this compound.[1][3]

Materials and Reagents
ReagentCAS NumberPuritySupplier
2,4,6,8-Tetramethylcyclotetrasiloxane (D₄)556-67-2≥98%Sigma-Aldrich
Boron trifluoride diethyl etherate (BF₃·OEt₂)109-63-7≥98%Sigma-Aldrich
Toluene, anhydrous108-88-3≥99.8%Sigma-Aldrich
Dry IceN/AN/ALocal Supplier
Isopropanol67-63-0ACS GradeFisher Scientific
Equipment
  • Four-neck round-bottom flask (250 mL)

  • Addition funnel (125 mL)

  • Condenser with a dry ice/isopropanol cold finger

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere operations

  • Cold trap (two-neck flask) cooled with a dry ice/isopropanol bath

  • Gas-tight syringe

  • NMR tubes

Reaction Setup and Procedure

The following is a step-by-step procedure for the synthesis of this compound:

  • Apparatus Assembly: Assemble the reaction apparatus as depicted in the workflow diagram below. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Reactor: Charge the four-neck flask with 2,4,6,8-tetramethylcyclotetrasiloxane (16.07 g, 66.8 mmol) and anhydrous toluene (100.06 g, 1.09 mol).[3]

  • Fluorinating Agent Preparation: In the addition funnel, place boron trifluoride diethyl etherate (26.24 g, 184.9 mmol).[3]

  • Initial Cooling: Place a dry ice/isopropanol slush bath under the two-neck flask (cold trap) to collect the volatile product.

  • Addition of Fluorinating Agent: Add the BF₃·OEt₂ dropwise to the reaction flask over a period of 25 minutes.[3] No significant exotherm is typically observed at this stage.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to 60°C, at which point reflux should commence.[3] Subsequently, increase the temperature to 90°C.[3]

  • Product Collection: The volatile this compound product will be collected in the cold trap.

  • Reaction Monitoring and Completion: The reaction can be monitored by observing the cessation of product condensation in the cold trap.

  • Product Isolation: Once the reaction is complete, the collected product in the two-neck flask can be transferred to a pre-weighed storage cylinder for characterization.

Characterization

The identity and purity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The expected NMR data is summarized below.[3]

NucleusChemical Shift (ppm)Coupling Constant (Hz)
¹⁹F -138.50-
¹H (Si-H) 4.85²J(H-¹⁹F) = 69
¹H (CH₃) 0.47³J(H-¹⁹F) = 6

Safety Precautions

  • Fluorinating Agents: Boron trifluoride diethyl etherate is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate PPE, including gloves, lab coat, and safety glasses.

  • Flammability: this compound is a flammable gas. Ensure there are no ignition sources in the vicinity of the experiment.

  • Toxicity: Fluorine-containing compounds can be toxic.[4] Avoid inhalation and skin contact.

  • Pressure: The reaction generates a gaseous product. Ensure the system is not a closed system to avoid pressure buildup.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Diagrams

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Analysis A Assemble Dry Glassware under Inert Atmosphere B Charge Flask with D4 and Toluene A->B C Charge Addition Funnel with BF3.OEt2 B->C D Cool Cold Trap C->D E Add BF3.OEt2 Dropwise D->E F Heat Reaction to 60-90°C E->F G Collect Volatile Product in Cold Trap F->G H Transfer Product to Storage Cylinder G->H I Characterize by NMR H->I

Caption: Workflow for the synthesis of this compound.

Logical_Relationship reagents Reagents (D4, BF3.OEt2, Toluene) synthesis Synthesis Reaction reagents->synthesis safety Safety Precautions (Fume Hood, PPE) reagents->safety reaction_conditions Reaction Conditions (60-90°C, Inert Atmosphere) reaction_conditions->synthesis product This compound (Product) synthesis->product synthesis->safety analysis Characterization (NMR Spectroscopy) product->analysis

Caption: Key components and considerations for the synthesis.

References

Application Notes and Protocols for Methyldifluorosilane in Hydrophobic Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic surface modification is a critical process in a multitude of scientific and industrial applications, including microfluidics, drug delivery systems, medical implants, and anti-fouling coatings. The creation of water-repellent surfaces is typically achieved by lowering the surface energy of a substrate. Organosilanes are a versatile class of compounds frequently employed for this purpose due to their ability to form robust, covalent bonds with a wide range of substrates possessing hydroxyl groups (e.g., glass, silicon, ceramics).

This document provides detailed application notes and protocols for the use of Methyldifluorosilane (CH₃SiHF₂) for creating hydrophobic surfaces. This compound is a volatile organosilane with the potential to form a stable, low-energy surface coating. The presence of fluorine atoms in the molecule is expected to contribute significantly to the hydrophobicity of the modified surface, as fluorine is highly electronegative and has low polarizability.[1]

Due to the limited availability of specific literature on the application of this compound for surface modification, the following protocols are based on established procedures for similar volatile silanes, such as those used in chemical vapor deposition (CVD). It is imperative that all safety precautions for handling flammable, corrosive, and potentially toxic reagents are strictly followed.[2][3][4]

Data Presentation

The effectiveness of a hydrophobic treatment is primarily quantified by the water contact angle (WCA). A higher WCA indicates greater hydrophobicity. The following table provides a summary of expected WCA values for surfaces modified with this compound, alongside comparative data for other common silanizing agents.

Silanizing AgentChemical FormulaTypical Water Contact Angle (WCA) on GlassKey Characteristics
This compound CH₃SiHF₂> 90° (estimated)Forms a fluorinated monolayer, expected high hydrophobicity.
Hexamethyldisilazane (HMDS)C₆H₁₉NSi₂60° - 80°Commonly used, provides moderate hydrophobicity.
Dimethyldichlorosilane (DMDCS)(CH₃)₂SiCl₂90° - 110°Can form cross-linked polysiloxane layers.[5]
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS)C₈H₄Cl₃F₁₃Si> 110°Provides highly hydrophobic and oleophobic surfaces.
MethyltrichlorosilaneCH₃Cl₃Si~90°Forms a cross-linked methylsiloxane layer.[4]

Note: The WCA for this compound is an educated estimate based on the combined effects of methyl and fluoro groups on surface energy.

Experimental Protocols

The following protocols outline the procedures for hydrophobic surface modification using this compound via a chemical vapor deposition (CVD) method. This method is suitable for a volatile precursor like this compound.

Protocol 1: Substrate Preparation

A pristine and activated substrate surface is crucial for uniform and stable silane deposition.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Deionized (DI) water

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION ADVISED) or Oxygen plasma cleaner

  • Nitrogen gas (high purity)

  • Oven

Procedure:

  • Cleaning:

    • Sonciate the substrates in acetone for 15 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Activation (Hydroxylation):

    • Option A: Piranha Etching (for robust substrates like glass and silicon):

      • Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature in a fume hood. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

      • Carefully remove the substrates and rinse extensively with DI water.

    • Option B: Oxygen Plasma Treatment (for a wider range of substrates):

      • Place the cleaned, dry substrates in the chamber of an oxygen plasma cleaner.

      • Treat the substrates with oxygen plasma for 5-10 minutes according to the manufacturer's instructions.

  • Final Drying:

    • Dry the activated substrates under a stream of nitrogen gas.

    • Place the substrates in an oven at 120°C for at least 30 minutes to remove any residual water.

    • Allow the substrates to cool to room temperature in a desiccator before use.

Protocol 2: Hydrophobic Surface Modification via Chemical Vapor Deposition (CVD)

This protocol should be performed in a dedicated CVD system or a vacuum desiccator within a fume hood.

Materials:

  • Clean, activated substrates

  • This compound (ensure purity and handle with care)

  • CVD reaction chamber or vacuum desiccator

  • Vacuum pump

  • Nitrogen gas (high purity)

  • Toluene or other anhydrous solvent (optional, for post-deposition rinsing)

Procedure:

  • Chamber Preparation:

    • Place the clean, activated substrates inside the CVD chamber or vacuum desiccator.

    • Seal the chamber and purge with high-purity nitrogen gas for 10-15 minutes to remove air and moisture.

  • Silane Deposition:

    • Evacuate the chamber to a base pressure of < 1 Torr.

    • Place a small, open vial containing 0.1-0.5 mL of this compound inside the chamber, ensuring it is not in direct contact with the substrates.

    • Isolate the chamber from the vacuum pump. The this compound will vaporize and fill the chamber.

    • Allow the reaction to proceed for 1-3 hours at room temperature. For a more robust coating, the deposition can be carried out at an elevated temperature (e.g., 50-80°C), if the CVD system allows.

  • Post-Deposition Treatment:

    • Vent the chamber with nitrogen gas.

    • Remove the coated substrates.

    • (Optional) Rinse the substrates with an anhydrous solvent like toluene to remove any physisorbed silane molecules.

    • Cure the coated substrates in an oven at 120°C for 30-60 minutes to promote covalent bond formation and remove any residual solvent.

  • Storage:

    • Store the hydrophobic substrates in a clean, dry environment.

Visualizations

Experimental Workflow

G Experimental Workflow for Hydrophobic Surface Modification cluster_prep Substrate Preparation cluster_cvd Chemical Vapor Deposition (CVD) cluster_post Post-Treatment A Substrate Cleaning (Acetone, Isopropanol, DI Water) B Surface Activation (Piranha Etch or O2 Plasma) A->B C Drying (Nitrogen Stream, 120°C Oven) B->C D Place Substrates in Chamber C->D Transfer to CVD E Purge with Nitrogen D->E F Evacuate Chamber E->F G Introduce this compound Vapor F->G H Reaction (1-3 hours) G->H I Vent with Nitrogen H->I Deposition Complete J (Optional) Solvent Rinse I->J K Curing (120°C Oven) J->K L Characterization (e.g., WCA) K->L

Caption: Workflow for creating a hydrophobic surface using this compound via CVD.

Proposed Signaling Pathway (Reaction Mechanism)

Caption: Proposed reaction of this compound with surface hydroxyl groups.

References

Methyldifluorosilane in Semiconductor Manufacturing: An Overview of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

While direct, widespread industrial application notes and established protocols for methyldifluorosilane (CH₃SiHF₂) in semiconductor manufacturing are not prominently documented in publicly available literature, its chemical structure suggests potential utility in deposition and etching processes. This document outlines hypothetical, yet scientifically grounded, application notes and protocols based on the known behaviors of similar organosilane and fluorinated precursor molecules in semiconductor fabrication.

Introduction to this compound

This compound is an organosilane compound containing a silicon central atom bonded to a methyl group, a hydrogen atom, and two fluorine atoms.[1] The presence of both Si-H and Si-F bonds, along with a Si-C bond, makes it a candidate for thin-film deposition, where it could serve as a precursor for silicon-based dielectric films. The fluorine content also suggests its potential as an etchant gas in plasma etching processes.

Potential Application in Thin Film Deposition

This compound could theoretically be used as a precursor in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) to deposit silicon-based thin films, such as silicon carbonitride (SiCN) or silicon oxycarbide (SiOC) with fluorine incorporation. The composition and properties of the deposited film would be highly dependent on the process parameters.

Hypothetical Deposition Protocols

The following are generalized protocols for CVD and ALD processes where a precursor like this compound might be employed. These are illustrative and would require significant experimental optimization.

Table 1: Illustrative CVD Process Parameters for a Fluorinated Silicon Carbonitride Film

ParameterValue RangePurpose
PrecursorThis compound (CH₃SiHF₂)Source of Si, C, H, F
Co-reactant GasAmmonia (NH₃) or Nitrogen (N₂)Nitrogen source for SiCN
Carrier GasArgon (Ar) or Helium (He)Transport precursor to chamber
Substrate Temperature300 - 600 °CProvides thermal energy for reaction
Chamber Pressure1 - 10 TorrInfluences deposition rate and uniformity
RF Power (for PECVD)50 - 500 WCreates plasma to enhance reaction
Precursor Flow Rate10 - 100 sccmControls precursor concentration
Co-reactant Flow Rate50 - 500 sccmControls film stoichiometry

Experimental Workflow for CVD:

A typical Plasma-Enhanced Chemical Vapor Deposition (PECVD) process for depositing a fluorinated silicon carbonitride film using this compound would involve the following steps:

  • Substrate Preparation: A silicon wafer is cleaned to remove any surface contaminants and loaded into the PECVD chamber.

  • Chamber Purge and Pump-Down: The chamber is purged with an inert gas (e.g., Ar) and then pumped down to a base pressure.

  • Temperature and Pressure Stabilization: The substrate is heated to the desired deposition temperature, and the chamber pressure is stabilized.

  • Gas Introduction: The carrier gas, this compound, and the co-reactant gas (e.g., NH₃) are introduced into the chamber at their respective flow rates.

  • Plasma Ignition: RF power is applied to the showerhead to generate a plasma, initiating the decomposition of the precursor and co-reactant gases.

  • Film Deposition: The reactive species from the plasma adsorb onto the substrate surface and react to form the thin film.

  • Process Termination: The RF power and gas flows are turned off, and the chamber is purged with an inert gas.

  • Wafer Unloading: The wafer is cooled down and removed from the chamber for post-deposition analysis.

DOT Script for CVD Experimental Workflow:

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition start Start wafer_prep Wafer Cleaning & Loading start->wafer_prep chamber_prep Chamber Purge & Pump-Down wafer_prep->chamber_prep stabilize Stabilize Temp & Pressure chamber_prep->stabilize gas_intro Introduce Gases (CH₃SiHF₂, NH₃, Ar) stabilize->gas_intro plasma_on Ignite Plasma gas_intro->plasma_on film_dep Film Deposition plasma_on->film_dep process_end Terminate Process & Purge film_dep->process_end wafer_unload Wafer Cooldown & Unload process_end->wafer_unload end End wafer_unload->end

Caption: Workflow for a hypothetical PECVD process.

Potential Application in Plasma Etching

In plasma etching, this compound could be used as an etchant gas, likely in a mixture with other gases, for patterning silicon-based materials like silicon dioxide (SiO₂) or silicon nitride (SiN). The fluorine atoms would be the primary etching species, while the methyl group could contribute to polymer formation for sidewall passivation, enabling anisotropic etching.

Hypothetical Etching Protocols

The following is a generalized protocol for a plasma etching process where a gas like this compound might be used.

Table 2: Illustrative Plasma Etching Process Parameters for SiO₂

ParameterValue RangePurpose
Etchant GasThis compound (CH₃SiHF₂)Source of F for etching and C/H for passivation
Additive GasOxygen (O₂) or Argon (Ar)Control polymer formation and ion bombardment
Substrate Temperature20 - 80 °CInfluences etch rate and selectivity
Chamber Pressure10 - 100 mTorrAffects plasma density and species transport
RF Power (Source)200 - 1000 WControls plasma generation
RF Power (Bias)50 - 300 WControls ion energy and directionality
Etchant Gas Flow Rate10 - 50 sccmControls etchant concentration
Additive Gas Flow Rate20 - 200 sccmFine-tunes etch chemistry

Experimental Workflow for Plasma Etching:

A typical Reactive Ion Etching (RIE) process for patterning a SiO₂ layer using this compound would involve these steps:

  • Substrate Preparation: A silicon wafer with a patterned photoresist mask over a SiO₂ layer is loaded into the RIE chamber.

  • Chamber Pump-Down: The chamber is evacuated to a high vacuum.

  • Process Gas Introduction: The etchant gas mixture (e.g., CH₃SiHF₂ and Ar) is introduced into the chamber, and the pressure is stabilized.

  • Plasma Generation: RF power is applied to both the source and the substrate chuck (bias) to generate a plasma and accelerate ions towards the wafer.

  • Etching: The reactive species in the plasma chemically react with the exposed SiO₂. The methyl group fragments can form a passivation layer on the sidewalls of the etched features, leading to an anisotropic profile.

  • Endpoint Detection: The etching process is monitored, often using optical emission spectroscopy, to determine when the underlying layer is reached.

  • Process Termination: The RF power and gas flows are turned off.

  • Wafer Unloading: The wafer is removed from the chamber for subsequent processing steps like photoresist stripping.

DOT Script for Plasma Etching Logical Relationships:

Plasma_Etching_Logic cluster_inputs Process Inputs cluster_plasma Plasma Chamber cluster_wafer Wafer Surface Reactions cluster_outputs Process Outputs Gases Gases (CH₃SiHF₂, Ar, O₂) Plasma Plasma Generation Gases->Plasma Power RF Power (Source & Bias) Power->Plasma Pressure Chamber Pressure Pressure->Plasma Reactive_Species Reactive Species (F*, CHx*) Plasma->Reactive_Species Ions Energetic Ions (Ar+) Plasma->Ions Etching Chemical Etching of SiO₂ Reactive_Species->Etching Passivation Sidewall Passivation Reactive_Species->Passivation Sputtering Physical Sputtering Ions->Sputtering Anisotropic_Profile Anisotropic Etch Profile Etching->Anisotropic_Profile Volatile_Products Volatile Byproducts (SiF₄, CO, H₂O) Etching->Volatile_Products Passivation->Anisotropic_Profile Sputtering->Anisotropic_Profile

Caption: Logical relationships in a hypothetical plasma etch process.

Conclusion

While this compound is not a commonly cited precursor or etchant in mainstream semiconductor manufacturing, its chemical structure presents intriguing possibilities for these applications. The protocols and workflows described above are generalized representations of how such a molecule could be integrated into deposition and etching processes. Any practical application would necessitate extensive research and development to optimize process parameters and characterize the resulting materials and features. The unique combination of methyl, fluoro, and silane functionalities could potentially offer advantages in controlling film properties or etch profiles, making it a subject of interest for future materials and process development in the semiconductor industry.

References

Application Notes and Protocols for Methyldifluorosilane Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Step-by-Step Guide to Creating Self-Assembled Monolayers with Methyldifluorosilane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. They are a cornerstone of surface engineering, enabling precise control over interfacial properties such as wettability, biocompatibility, and chemical reactivity. Organosilanes are a versatile class of molecules for forming SAMs on hydroxylated surfaces like silicon wafers, glass, and metal oxides.

This document provides a detailed protocol for the formation of self-assembled monolayers using this compound. As a difunctional silane, this compound offers unique advantages, including the potential for more controlled, linear polymerization on the surface compared to the highly cross-linked networks formed by trifunctional silanes. This can lead to more flexible and well-defined monolayers. This protocol will guide researchers through substrate preparation, solution-phase deposition of this compound, and characterization of the resulting SAM.

Signaling Pathway and Experimental Workflow

The formation of a this compound SAM on a hydroxylated surface proceeds through a two-step hydrolysis and condensation process.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation A This compound (CH3SiF2H) B Reactive Silanol Intermediate (CH3Si(OH)2H) A->B H2O A->B D Covalent Si-O-Surface Bonds B->D Condensation B->D E Intermolecular Si-O-Si Bonds (Linear Chains) B->E Condensation B->E C Hydroxylated Surface (-OH groups)

Caption: Chemical pathway of this compound SAM formation.

The experimental workflow for creating and characterizing these monolayers is a multi-step process requiring careful attention to cleanliness and environmental conditions.

G A Substrate Preparation (Cleaning & Hydroxylation) C SAM Deposition (Immersion) A->C B This compound Solution Preparation B->C D Rinsing C->D E Curing (Annealing) D->E F Characterization E->F

Caption: Experimental workflow for this compound SAMs.

Experimental Protocols

Materials and Reagents
  • This compound (CH3SiF2H)

  • Anhydrous Toluene (or other aprotic solvent)

  • Substrates (e.g., silicon wafers, glass slides)

  • Sulfuric Acid (H2SO4)

  • Hydrogen Peroxide (30%, H2O2)

  • Ethanol (200 proof)

  • Deionized (DI) Water (18 MΩ·cm)

  • Nitrogen Gas (high purity)

Equipment
  • Fume Hood

  • Sonicator

  • Oven

  • Spin Coater (optional)

  • Contact Angle Goniometer

  • Ellipsometer

  • Atomic Force Microscope (AFM)

  • X-ray Photoelectron Spectrometer (XPS)

Substrate Preparation (Piranha Solution)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE). Never store Piranha solution in a sealed container.

  • Prepare the Piranha solution by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid in a glass beaker. The solution will become very hot.

  • Immerse the substrates in the Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

  • Remove the substrates and rinse thoroughly with copious amounts of DI water.

  • Rinse the substrates with ethanol.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Use the substrates immediately to prevent atmospheric contamination.

This compound Solution Preparation
  • Work in a dry, inert atmosphere (e.g., a glovebox or under a nitrogen blanket) to minimize premature hydrolysis of the silane.

  • Prepare a 1-5 mM solution of this compound in anhydrous toluene. The optimal concentration may need to be determined empirically.

Self-Assembled Monolayer Deposition
  • Immerse the cleaned, hydroxylated substrates in the this compound solution.

  • Allow the substrates to incubate for 1-4 hours at room temperature. The incubation time can be optimized for desired monolayer coverage and quality.

  • Remove the substrates from the solution.

Rinsing and Curing
  • Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.

  • Rinse with ethanol to remove the toluene.

  • Dry the substrates under a stream of nitrogen gas.

  • Cure the substrates by annealing in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and stabilize the monolayer.

Data Presentation

ParameterRecommended RangeNotes
Substrate Cleaning Piranha Solution: 15-30 minEnsures a clean, hydroxylated surface critical for SAM formation.
Silane Concentration 1 - 5 mM in anhydrous solventLower concentrations can lead to slower formation but potentially more ordered monolayers.
Solvent Anhydrous TolueneOther anhydrous aprotic solvents can be used. The absence of water is crucial before deposition.
Incubation Time 1 - 4 hoursLonger times may be necessary for complete monolayer formation.
Incubation Temperature Room TemperatureElevated temperatures can accelerate the process but may lead to disordered layers.
Curing Temperature 110 - 120 °CPromotes covalent bonding to the substrate and cross-linking within the monolayer.
Curing Time 30 - 60 minutesEnsures completion of the condensation reactions.

Characterization of this compound SAMs

A variety of surface-sensitive techniques can be employed to characterize the quality and properties of the formed this compound SAMs.

  • Contact Angle Goniometry: This technique measures the wettability of the surface. A successful hydrophobic SAM will result in a significant increase in the water contact angle compared to the bare hydroxylated surface.[1]

  • Ellipsometry: Used to determine the thickness of the monolayer.[1][2] The thickness should be consistent with the length of the this compound molecule.

  • Atomic Force Microscopy (AFM): Provides topographical images of the surface, revealing the uniformity and smoothness of the monolayer.[2] It can also be used to probe the mechanical properties of the SAM.[2]

  • X-ray Photoelectron Spectroscopy (XPS): This technique confirms the elemental composition of the surface, verifying the presence of silicon, carbon, and fluorine from the this compound.[1][3] It can also provide information about the chemical bonding states.[3]

  • Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify the vibrational modes of the chemical bonds within the SAM, confirming the presence of Si-O-Si and Si-C bonds.[4]

References

Application Notes and Protocols for Methyldifluorosilane in Gas-Phase Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Methyldifluorosilane is not a widely documented precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). The following application notes and protocols are based on the known chemical properties of the compound and general principles of thin-film deposition. They are intended as a starting point for research and will require substantial experimental validation.

Introduction to this compound as a Deposition Precursor

This compound (CH₄F₂Si) is a silicon-containing compound with the potential for use in gas-phase deposition techniques to create thin films for various applications, including microelectronics and biocompatible coatings. Its molecular structure, containing silicon, hydrogen, fluorine, and a methyl group, offers the possibility of depositing a range of silicon-based materials, such as silicon oxide, silicon nitride, and silicon carbide. The presence of fluorine may also allow for the deposition of low-dielectric-constant films (fluorine-doped silicon glass), which are of interest in advanced semiconductor manufacturing.

Precursor Properties: this compound

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Chemical Formula CH₄F₂Si[1]
Molecular Weight 82.12 g/mol [1]
CAS Number 420-34-8[1][2]
Boiling Point -35.6 °C[1]
Synonyms difluoro(methyl)silane[1]

Potential Deposition Applications and Hypothetical Protocols

Chemical Vapor Deposition (CVD)

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Potential Films:

  • Silicon Dioxide (SiO₂): By reacting this compound with an oxygen source (e.g., O₂, O₃).

  • Silicon Nitride (SiNₓ): By reacting with a nitrogen source (e.g., NH₃, N₂ plasma).

  • Silicon Carbide (SiC): Through thermal decomposition, potentially with an additional carbon source to control stoichiometry.

Hypothetical CVD Protocol for Silicon Dioxide:

ParameterSuggested Starting Range
Substrate Temperature 350 - 600 °C
Reactor Pressure 1 - 10 Torr
This compound Flow Rate 5 - 50 sccm
Oxygen (O₂) Flow Rate 10 - 100 sccm
Carrier Gas (Ar or N₂) Flow Rate 100 - 500 sccm

Methodology:

  • The substrate is placed in the CVD reactor and heated to the desired temperature under vacuum.

  • A carrier gas is introduced to stabilize the pressure.

  • This compound and oxygen are introduced into the reactor.

  • The gases react on the hot substrate surface to form a silicon dioxide film.

  • After the desired thickness is achieved, the precursor and reactant gas flows are stopped, and the reactor is purged and cooled down.

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on the sequential use of a gas-phase chemical process; it is a subclass of chemical vapor deposition. ALD reactions are self-limiting, which allows for atomic-level control of film thickness and conformality.

Potential Films:

  • Silicon Dioxide (SiO₂): Using alternating pulses of this compound and an oxidant like ozone or water vapor.

  • Silicon Nitride (SiNₓ): Using alternating pulses of this compound and a nitrogen source like ammonia plasma.

Hypothetical ALD Protocol for Silicon Nitride:

ParameterSuggested Setting
Substrate Temperature 200 - 400 °C
This compound Pulse 0.5 - 2.0 seconds
Purge Time 5 - 15 seconds
Nitrogen Plasma Pulse 2 - 10 seconds
Purge Time 5 - 15 seconds

Methodology (one ALD cycle):

  • A pulse of this compound is introduced into the reactor, which adsorbs onto the substrate surface.

  • The reactor is purged with an inert gas to remove any non-adsorbed precursor.

  • A pulse of nitrogen plasma is introduced, which reacts with the adsorbed this compound layer to form a monolayer of silicon nitride.

  • The reactor is purged again to remove reaction byproducts.

  • This cycle is repeated until the desired film thickness is achieved.

Visual Diagrams

Experimental Workflow for Gas-Phase Deposition

experimental_workflow cluster_setup System Preparation cluster_deposition Deposition Process cluster_conclusion Process Conclusion substrate_loading Load Substrate pump_down Evacuate Chamber substrate_loading->pump_down heating Heat Substrate to Process Temperature pump_down->heating precursor_pulse Introduce this compound heating->precursor_pulse purge1 Inert Gas Purge precursor_pulse->purge1 reactant_pulse Introduce Co-reactant purge1->reactant_pulse purge2 Inert Gas Purge reactant_pulse->purge2 cool_down Cool Down purge2->cool_down repeat Repeat N Cycles (for ALD) purge2->repeat vent Vent Chamber cool_down->vent unload Unload Substrate vent->unload repeat->precursor_pulse

Caption: A generalized workflow for gas-phase deposition techniques like CVD and ALD.

Hypothetical Signaling Pathway for ALD

ald_pathway cluster_surface Substrate Surface cluster_gas_phase Gas Phase Reactants initial_surface Substrate-OH adsorbed_precursor Substrate-O-SiHF(CH3) initial_surface->adsorbed_precursor Reaction (-HF) final_film Substrate-O-Si(NH)(CH3) adsorbed_precursor->final_film Reaction (-H2) precursor H3SiF2CH3 precursor->initial_surface Step A: Precursor Adsorption reactant NH3 reactant->adsorbed_precursor Step B: Co-reactant Reaction

Caption: A conceptual diagram of a surface reaction pathway for the ALD of a silicon nitride film using this compound and ammonia.

Safety Considerations

  • Flammability: this compound is expected to be a flammable gas. It should be handled in systems with appropriate safety measures to prevent leaks and ignition.

  • Handling: All handling should be done in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Gas delivery systems should be constructed from compatible materials (e.g., stainless steel) and be leak-checked regularly.

References

Experimental setup for handling and reacting Methyldifluorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and reaction of Methyldifluorosilane (CH₃SiHF₂). Due to its volatile and reactive nature, adherence to these guidelines is critical to ensure experimental success and laboratory safety.

Properties of this compound

This compound is a flammable, colorless gas at room temperature with a boiling point of -35.6°C.[1][2] It is sensitive to moisture and air, reacting to form siloxanes and releasing hydrogen fluoride. Proper inert atmosphere techniques are mandatory for all handling and reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 420-34-8[1][2][3]
Molecular Formula CH₄F₂Si[1][2][3]
Molecular Weight 82.12 g/mol [3]
Boiling Point -35.6 °C[1][2]
Appearance Colorless gas
Solubility Reacts with water and protic solvents. Soluble in aprotic organic solvents (e.g., toluene, THF, diethyl ether).
Dipole Moment 2.11 D[3]

Table 2: Spectroscopic Data for this compound

TypeData
¹H NMR δ = 4.85 ppm (tq, ¹J(Si-H) ≈ 280 Hz, ²J(H-F) = 69 Hz), δ = 0.47 ppm (t, ³J(H-F) = 6 Hz)
¹⁹F NMR δ = -138.50 ppm
²⁹Si NMR Not readily available, but expected to show coupling to hydrogen and fluorine.

Safety Precautions and Handling

This compound is a hazardous substance and requires strict safety protocols. It is flammable and reacts with moisture, potentially forming flammable and corrosive byproducts.

Table 3: Hazard Summary and Required Personal Protective Equipment (PPE)

HazardDescriptionRecommended PPE
Flammability Extremely flammable gas.[4] Forms explosive mixtures with air.Flame-retardant lab coat, safety glasses, face shield. Work in a well-ventilated fume hood away from ignition sources.
Reactivity Reacts with water, alcohols, and other protic solvents.Handle under an inert atmosphere (Nitrogen or Argon). Use dry glassware and solvents.
Health Hazards Toxic if inhaled.[4] Causes skin and eye irritation.[4] May cause respiratory irritation.[4]Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. In case of potential exposure to high concentrations, a supplied-air respirator should be used.
General Handling Procedures:
  • All manipulations of this compound must be carried out in a well-ventilated fume hood.

  • An inert atmosphere (dry nitrogen or argon) must be maintained throughout the experiment using standard Schlenk line or glovebox techniques.

  • All glassware must be oven- or flame-dried before use to remove any traces of moisture.

  • Use sealed systems with septa and cannulas for transferring the reagent.

  • Ground all equipment to prevent static discharge, which can be an ignition source.

  • Have appropriate fire extinguishing media (e.g., dry powder, carbon dioxide) readily available. Do not use water on a silane fire.

  • A bubbler system should be used to vent the reaction flask and monitor gas flow.

Experimental Setup and Protocols

The following sections detail a representative experimental setup and protocol for a common reaction involving this compound: the hydrosilylation of an alkene.

Diagram: Experimental Workflow for Handling and Reacting this compound

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_glass Oven/Flame-Dry Glassware prep_solvent Dry Solvents prep_glass->prep_solvent prep_reagents Prepare Alkene and Catalyst prep_solvent->prep_reagents prep_inert Purge System with Inert Gas prep_reagents->prep_inert charge_reagents Charge Flask with Alkene, Solvent, and Catalyst prep_inert->charge_reagents cool_reaction Cool Reaction to Desired Temperature charge_reagents->cool_reaction add_silane Slowly Add this compound cool_reaction->add_silane run_reaction Monitor Reaction Progress (TLC, GC, NMR) add_silane->run_reaction quench Quench Reaction run_reaction->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation or Chromatography dry->purify

Caption: General workflow for a reaction involving this compound.

Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene with this compound

This protocol is adapted from a general procedure for the hydrosilylation of alkenes and should be performed by qualified personnel experienced in handling air-sensitive reagents.

Materials:

  • This compound (CH₃SiHF₂)

  • 1-Octene (dried over CaH₂)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), xylene solution

  • Anhydrous toluene (dried over sodium/benzophenone)

  • Schlenk flask and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bar

  • Septa, needles, and cannula

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Assemble a flame-dried 100 mL three-necked Schlenk flask equipped with a magnetic stir bar, a rubber septum, a condenser connected to a nitrogen/argon inlet with a bubbler, and a glass stopper.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes.

  • Charging Reagents: Under a positive flow of inert gas, add anhydrous toluene (20 mL) and freshly distilled 1-octene (1.12 g, 10 mmol) to the flask via syringe.

  • Catalyst Addition: Add Karstedt's catalyst (10 µL of a 2% Pt solution in xylene, ~10 ppm Pt) to the reaction mixture via microsyringe.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition of this compound: Slowly bubble this compound gas (approximately 0.9 g, 11 mmol, measured by mass difference of the lecture bottle or by condensation into a cooled, tared flask) through the stirred reaction mixture via a cannula. Alternatively, condense a known amount of this compound into a separate, cooled Schlenk flask and transfer the liquid via a cooled cannula.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or ¹H NMR to observe the disappearance of the vinyl protons of 1-octene.

  • Work-up: Once the reaction is complete, carefully quench any remaining this compound by slowly adding a few milliliters of a saturated aqueous solution of sodium bicarbonate (Caution: gas evolution).

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product, (1-octyl)this compound, by vacuum distillation to obtain a colorless liquid.

Table 4: Representative Reaction Data

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
1-Octene1.0112.211.12 g (10 mmol)
This compound1.182.12~0.90 g (11 mmol)
Karstedt's Catalyst~10 ppm Pt-10 µL of 2% solution
Toluene (solvent)-92.1420 mL
Product:
(1-octyl)this compound-194.33Theoretical Yield: 1.94 g

Logical Relationships in Hydrosilylation

The catalytic cycle of platinum-catalyzed hydrosilylation, commonly known as the Chalk-Harrod mechanism, illustrates the logical steps of the reaction.

G Chalk-Harrod Mechanism for Hydrosilylation Pt0 Pt(0) Catalyst OxAdd Oxidative Addition Pt0->OxAdd + H-SiR₃ PtH_SiR3 H-Pt(II)-SiR₃ OxAdd->PtH_SiR3 Alkene_Coord Alkene Coordination PtH_SiR3->Alkene_Coord + Alkene PtH_SiR3_Alkene Alkene Complex Alkene_Coord->PtH_SiR3_Alkene Insertion Migratory Insertion PtH_SiR3_Alkene->Insertion Pt_Alkyl_SiR3 Pt(II)-Alkyl-Silyl Insertion->Pt_Alkyl_SiR3 Red_Elim Reductive Elimination Pt_Alkyl_SiR3->Red_Elim Red_Elim->Pt0 Catalyst Regeneration Product Alkylsilane Product Red_Elim->Product

Caption: The catalytic cycle of platinum-catalyzed hydrosilylation.

References

Application Notes & Protocols for Methyldifluorosilane-Based Anti-Stiction Coatings in MEMS

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Methyldifluorosilane for Creating Anti-Stiction Coatings in MEMS

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is not a commonly documented precursor for anti-stiction coatings in MEMS. The following application notes and protocols are based on the established principles of similar organosilane precursors, such as dichlorodimethylsilane (DDMS), and fluorinated silanes. The quantitative data presented is a projection based on analogous systems and should be empirically verified.

Introduction

Stiction, the unintended adhesion of micro-scale components, is a critical failure mode in Micro-Electro-Mechanical Systems (MEMS). It arises from surface forces such as capillary, van der Waals, and electrostatic forces, which become dominant at the microscale. To mitigate stiction, hydrophobic, low-surface-energy coatings are applied. Self-Assembled Monolayers (SAMs) derived from organosilanes are a highly effective solution due to their covalent bonding to the device's surface and the ability to present a low-energy, non-polar interface.

This document outlines the application of this compound (CH₃SiF₂H) as a potential precursor for forming an anti-stiction monolayer on MEMS devices. The fluorine functional groups are expected to yield a highly hydrophobic, low-friction surface, thereby reducing adhesion forces and improving device reliability. The proposed method utilizes a vapor-phase deposition process, which is advantageous for coating complex microstructures and offers better process control compared to liquid-phase deposition.

Principles of this compound Anti-Stiction Coating Formation

The anti-stiction coating is formed through the chemical vapor deposition (CVD) of this compound onto the hydroxylated surface of a MEMS device. The silicon in this compound reacts with the surface hydroxyl (-OH) groups, forming stable Si-O bonds and covalently attaching the molecule to the surface. The methyl and fluoro groups are oriented away from the surface, creating a low-energy, hydrophobic interface.

Quantitative Data Summary

The following table summarizes the expected properties of a this compound-based anti-stiction coating compared to an uncoated silicon surface and a coating derived from a more common precursor, dichlorodimethylsilane (DDMS).

PropertyUncoated SiliconDichlorodimethylsilane (DDMS) CoatedThis compound Coated (Expected)
Water Contact Angle (°) < 30105 - 110110 - 120
Work of Adhesion (mJ/m²) > 100< 50< 40
Coefficient of Static Friction ~ 0.8 - 1.2~ 0.1 - 0.2~ 0.08 - 0.15
Thermal Stability in Air (°C) N/Aup to 400up to 450

Experimental Protocols

Substrate Preparation and Surface Activation

Objective: To clean the MEMS device and generate surface hydroxyl groups for the covalent attachment of the this compound monolayer.

Materials:

  • Released MEMS devices

  • Isopropyl alcohol (IPA), semiconductor grade

  • Deionized (DI) water

  • Oxygen plasma asher or UV-Ozone cleaner

Protocol:

  • Thoroughly rinse the released MEMS devices with isopropyl alcohol to remove any organic residues.

  • Rinse with DI water to remove any salts or water-soluble contaminants.

  • Dry the devices using a gentle stream of nitrogen.

  • Activate the surface by treating the devices with oxygen plasma (e.g., 50-100 W for 30-60 seconds) or a UV-Ozone cleaner for 5-10 minutes. This process removes any remaining organic contaminants and creates a hydrophilic, hydroxyl-terminated surface.

  • Immediately transfer the activated devices to the deposition chamber to prevent atmospheric contamination.

Vapor-Phase Deposition of this compound

Objective: To deposit a uniform monolayer of this compound on the activated MEMS surface.

Equipment:

  • Vacuum deposition chamber (e.g., a low-pressure CVD system)

  • This compound precursor source with a mass flow controller

  • Vacuum pump

  • Heated sample stage

Protocol:

  • Place the activated MEMS devices onto the sample stage within the deposition chamber.

  • Evacuate the chamber to a base pressure of < 10⁻³ Torr.

  • Heat the sample stage to the desired deposition temperature (e.g., 50-80 °C) to facilitate the surface reaction.

  • Introduce this compound vapor into the chamber at a controlled flow rate (e.g., 5-20 sccm) to achieve a process pressure of 1-5 Torr.

  • Allow the deposition to proceed for a duration of 15-60 minutes. The exact time will need to be optimized for the specific system and desired coating density.

  • After the deposition period, stop the precursor flow and evacuate the chamber to remove any unreacted this compound and reaction byproducts.

  • Vent the chamber to atmospheric pressure with dry nitrogen and remove the coated devices.

Post-Deposition Annealing (Optional)

Objective: To stabilize the monolayer and remove any physisorbed molecules.

Protocol:

  • After deposition, anneal the coated devices in a vacuum or inert atmosphere (e.g., nitrogen) at 100-120 °C for 30 minutes. This step can help to drive off any residual moisture and improve the durability of the coating.

Visualizations

Stiction_Mechanism cluster_0 Uncoated MEMS cluster_1 Coated MEMS Uncoated Surface 1 Hydrophilic Surface Water Water Molecule Uncoated Surface 1->Water Capillary Force Adhesion Stiction Uncoated Surface 1->Adhesion Uncoated Surface 2 Hydrophilic Surface Uncoated Surface 2->Adhesion Water->Uncoated Surface 2 Capillary Force Coated Surface 1 Hydrophobic Coating No Adhesion Anti-Stiction Coated Surface 1->No Adhesion Coated Surface 2 Hydrophobic Coating Coated Surface 2->No Adhesion

Caption: Mechanism of stiction and the effect of an anti-stiction coating.

Deposition_Workflow Start Start: Released MEMS Device Cleaning Solvent Cleaning (IPA, DI Water) Start->Cleaning Activation Surface Activation (O2 Plasma / UV-Ozone) Cleaning->Activation Deposition Vapor-Phase Deposition of this compound Activation->Deposition Annealing Post-Deposition Annealing (Optional) Deposition->Annealing Characterization Characterization (Contact Angle, Adhesion Force) Annealing->Characterization End End: Coated MEMS Device Characterization->End

Caption: Experimental workflow for this compound anti-stiction coating.

Reaction_Mechanism Reactants Si-OH (Hydroxylated Surface) CH₃SiF₂H (this compound) Reaction Surface Reaction Reactants:surface->Reaction Reactants:precursor->Reaction Products Si-O-Si(CH₃)F₂ (Covalently Bonded Coating) HF (Byproduct) Reaction->Products:coating Reaction->Products:byproduct

Caption: Proposed reaction of this compound with a hydroxylated surface.

Troubleshooting & Optimization

Common side products in Methyldifluorosilane reactions and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyldifluorosilane (CH₃SiHF₂). Here, you will find information on common side products, their formation, and detailed protocols for their removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower yields and the presence of a viscous, insoluble material in my reaction involving this compound. What is the likely cause?

A1: The most probable cause is the presence of moisture in your reaction setup. This compound is highly susceptible to hydrolysis, which leads to the formation of silanols. These silanols can then undergo condensation to form polysiloxane networks (silicones), which often present as viscous oils or insoluble gels.

Troubleshooting Steps:

  • Ensure Rigorous Anhydrous Conditions: All glassware should be oven-dried and cooled under a stream of dry, inert gas (e.g., argon or nitrogen). Solvents and reagents must be thoroughly dried using appropriate methods.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

  • Check for Leaks: Ensure all joints and septa in your apparatus are well-sealed.

Q2: My product is contaminated with other organosilane species. How can I purify it?

A2: The presence of other organosilane species, such as methyltrifluorosilane or trimethylfluorosilane, is likely due to redistribution (disproportionation) reactions. These can be catalyzed by Lewis acids or occur at elevated temperatures. Fractional distillation is the most effective method for separating these closely related compounds, provided their boiling points are sufficiently different.

Troubleshooting Steps:

  • Optimize Reaction Temperature: If possible, run the reaction at a lower temperature to minimize redistribution reactions.

  • Purify Starting Materials: Ensure the this compound and other starting materials are of high purity before use.

  • Utilize Fractional Distillation: For purification, a fractional distillation setup with a high-efficiency column is recommended. See the detailed protocol below.

Q3: How can I remove siloxane byproducts from my reaction mixture?

A3: Siloxane byproducts can be removed by adsorption onto silica gel. The polar silanol groups on the silica surface interact with the Si-O-Si bonds of the siloxanes, effectively trapping them.

Troubleshooting Steps:

  • Post-Reaction Workup: After the reaction is complete, the crude product (dissolved in a non-polar solvent) can be passed through a plug of activated silica gel.

  • Solvent Selection: Use a non-polar solvent for the filtration to ensure the desired product elutes while the more polar siloxanes are retained on the silica gel.

Side Product Formation Mechanisms

Hydrolysis and Condensation

The primary pathway for the formation of siloxane side products is the hydrolysis of this compound, followed by the condensation of the resulting silanols.

Hydrolysis MDFS This compound (CH₃SiHF₂) Silanol Methylfluorosilanol (CH₃SiHF(OH)) MDFS->Silanol + H₂O - HF H2O H₂O (Moisture) Disiloxane 1,3-Difluoro-1,1,3,3-tetramethyldisiloxane Silanol->Disiloxane + Methylfluorosilanol - H₂O HF HF Polysiloxane Polysiloxane Network (...-Si(CH₃)(H)-O-...) Disiloxane->Polysiloxane Further Condensation

Caption: Hydrolysis of this compound. (Within 100 characters)
Redistribution Reactions

Redistribution or disproportionation reactions can lead to a mixture of different methylfluorosilanes. These reactions are often catalyzed by Lewis acids and involve the exchange of substituents on the silicon atom.

Redistribution cluster_0 Reactants cluster_1 Products MDFS1 2 x this compound (CH₃SiHF₂) MFS Methylfluorosilane (CH₃SiH₂F) MDFS1->MFS Catalyst (e.g., Lewis Acid) MTFS Methyltrifluorosilane (CH₃SiF₃) MDFS1->MTFS Catalyst (e.g., Lewis Acid)

Caption: Redistribution of this compound. (Within 100 characters)

Experimental Protocols

Protocol 1: Removal of Siloxane Byproducts by Adsorption

This protocol describes the removal of siloxane impurities from a reaction mixture using activated silica gel.

1. Activation of Silica Gel: a. Place silica gel (pore size 60 Å, 230-400 mesh) in a round-bottom flask. b. Heat the flask at 150°C under vacuum for 12 hours to remove adsorbed water. c. Allow the silica gel to cool to room temperature under an inert atmosphere (argon or nitrogen).

2. Preparation of the Silica Gel Plug: a. Place a small piece of cotton or glass wool at the bottom of a chromatography column or a pipette. b. Add the activated silica gel on top of the cotton/glass wool to create a plug. The amount of silica gel will depend on the scale of the reaction and the suspected amount of siloxane impurity (typically a 5-10 fold excess by weight is sufficient). c. Gently tap the column to pack the silica gel. d. Pre-wet the silica gel with the anhydrous, non-polar solvent that will be used for elution.

3. Removal of Siloxanes: a. Dissolve the crude reaction mixture in a minimal amount of anhydrous, non-polar solvent (e.g., hexane, pentane). b. Carefully load the solution onto the top of the silica gel plug. c. Elute the desired product with the same solvent, collecting the fractions. d. The siloxane byproducts will be retained on the silica gel. e. Combine the fractions containing the purified product and remove the solvent under reduced pressure.

Quantitative Data for Siloxane Removal:

The following table provides data on the adsorption capacity of acetylated silica gel for common siloxanes, which serves as a good model for the efficiency of this method.

Siloxane ImpurityAdsorbentAdsorption Capacity (mg/g)
Hexamethyldisiloxane (L2)Acetylated Silica Gel304
Octamethylcyclotetrasiloxane (D4)Acetylated Silica Gel916

Data adapted from studies on biogas purification.

Protocol 2: Purification by Fractional Distillation

This protocol is for the purification of this compound from side products with different boiling points, such as those from redistribution reactions.

1. Apparatus Setup: a. Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. b. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. c. Insulate the fractionating column with glass wool or aluminum foil to ensure an efficient separation. d. Use a heating mantle with a stirrer for controlled heating of the distillation flask.

2. Distillation Procedure: a. Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar. b. Begin heating the flask gently. c. The most volatile component will begin to rise up the fractionating column. d. A temperature gradient will be established along the column. Maintain a slow and steady distillation rate (approximately 1 drop per second). e. Collect the fraction that distills at the boiling point of pure this compound (-35.6 °C). f. Change the receiving flask when the temperature begins to rise, indicating that a higher-boiling impurity is starting to distill. g. Collect the different fractions in separate, pre-weighed flasks.

Boiling Points of this compound and Potential Side Products:

CompoundFormulaBoiling Point (°C)
This compound CH₃SiHF₂ -35.6
MethyltrifluorosilaneCH₃SiF₃-30.2
Trimethylfluorosilane(CH₃)₃SiF16
1,1,3,3-Tetramethyldisiloxane[(CH₃)₂SiH]₂O70-71
1,1,3,3-Tetramethyl-1,3-difluorodisiloxane[(CH₃)₂SiF]₂O~95-100 (estimated)

Troubleshooting Workflow

Troubleshooting start Problem with This compound Reaction low_yield Low Yield / Insoluble Material? start->low_yield other_silanes Contamination with Other Silanes? low_yield->other_silanes No hydrolysis Likely Hydrolysis low_yield->hydrolysis Yes redistribution Likely Redistribution other_silanes->redistribution Yes check_anhydrous Check Anhydrous Conditions hydrolysis->check_anhydrous check_temp Optimize Reaction Temperature redistribution->check_temp purify_adsorption Remove Siloxanes by Adsorption (Protocol 1) check_anhydrous->purify_adsorption purify_distillation Purify by Fractional Distillation (Protocol 2) check_temp->purify_distillation

Troubleshooting Low Surface Coverage in Methyldifluorosilane Coatings: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the application of Methyldifluorosilane (MDFS) coatings, with a specific focus on resolving issues of low surface coverage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the surface coverage of MDFS coatings?

A1: The quality and extent of surface coverage in MDFS coatings are predominantly influenced by a combination of factors related to substrate preparation, deposition process parameters, and precursor integrity. Inadequate surface cleaning can leave contaminants that inhibit film nucleation and growth.[1][2] Key process parameters such as substrate temperature, precursor flow rate, chamber pressure, and the choice of carrier gas directly impact the reaction kinetics and deposition rate. Finally, the purity and handling of the MDFS precursor are critical, as contaminants or degradation can lead to inconsistent and poor-quality films.

Q2: How does substrate preparation affect MDFS coating adhesion and coverage?

A2: Proper substrate preparation is crucial for achieving uniform and adherent MDFS coatings. The substrate surface must be scrupulously clean and free of organic residues, moisture, and particulate matter.[1][2] Common surface preparation techniques include solvent cleaning, plasma etching, or UV-ozone treatment to remove contaminants and activate the surface by creating reactive hydroxyl groups. An improperly prepared surface can lead to delamination, pinholes, and areas of no coating.[3]

Q3: Can the MDFS precursor itself be a source of low surface coverage issues?

A3: Yes, the condition of the this compound precursor is critical. Impurities in the precursor can interfere with the desired chemical reactions on the substrate surface, leading to defects in the growing film. Additionally, MDFS can be sensitive to handling and storage conditions. Exposure to moisture or air can lead to premature hydrolysis and polymerization, altering its deposition characteristics and resulting in non-uniform coatings.

Troubleshooting Guide for Low Surface Coverage

Low surface coverage is a common issue in the deposition of thin films. This guide provides a systematic approach to diagnosing and resolving this problem in your MDFS coating experiments.

Problem: Incomplete or Patchy Coating

This is characterized by areas of the substrate that remain uncoated or where the coating is visibly non-uniform.

Potential Causes and Solutions:

Potential Cause Recommended Action Explanation
Inadequate Substrate Cleaning - Implement a multi-step cleaning process (e.g., sonication in acetone, then isopropanol, followed by deionized water rinse and drying with nitrogen).- Utilize plasma or UV-ozone cleaning immediately prior to deposition to remove organic contaminants and activate the surface.Contaminants on the substrate can act as a barrier, preventing the MDFS precursor from reaching and reacting with the surface, leading to voids and poor adhesion.[1][2]
Incorrect Substrate Temperature - Optimize the substrate temperature. For many CVD processes, a specific temperature window is required for optimal film growth. Start with a baseline temperature and incrementally adjust to observe the effect on coverage.Temperature influences the surface mobility of precursor molecules and the rate of chemical reactions. A temperature that is too low may result in a low deposition rate and poor film formation, while a temperature that is too high can lead to precursor decomposition in the gas phase before it reaches the substrate.
Sub-optimal Precursor Flow Rate - Adjust the MDFS flow rate. A flow rate that is too low will result in an insufficient supply of precursor to the substrate, leading to a slow deposition rate and incomplete coverage.- Conversely, an excessively high flow rate may lead to gas-phase polymerization and particle formation.The flow rate of the precursor directly controls the amount of reactant available for the deposition process. Finding the optimal flow rate is key to achieving a balance between deposition rate and film quality.
Improper Chamber Pressure - Optimize the deposition pressure. Lower pressures can increase the mean free path of molecules, leading to more directional deposition, which might be problematic for complex topographies.- Higher pressures can increase the likelihood of gas-phase reactions.Chamber pressure affects the concentration of precursor molecules and the energy of their collisions. The optimal pressure will depend on the specific reactor geometry and other process parameters.
Carrier Gas Incompatibility or Impurity - Ensure the carrier gas (e.g., Argon, Nitrogen) is of high purity and is inert to MDFS under the deposition conditions.- Verify the flow rate of the carrier gas, as it can influence the residence time of the precursor in the reaction zone.Impurities in the carrier gas can react with the precursor or the growing film, leading to defects. The carrier gas flow also plays a role in the transport of the precursor to the substrate.
Precursor Degradation - Use fresh MDFS precursor and ensure it has been stored under appropriate inert and dry conditions.- If possible, analyze the precursor purity to rule out contamination.Degraded or contaminated precursor will not exhibit the expected reactivity, leading to inconsistent and poor-quality coatings.

Experimental Protocols

A detailed experimental protocol for MDFS deposition is crucial for reproducibility. While optimal parameters are system-dependent, a general methodology for Chemical Vapor Deposition (CVD) is provided below as a starting point.

General MDFS Chemical Vapor Deposition (CVD) Protocol:

  • Substrate Preparation:

    • Clean the substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath for 10-15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Immediately before loading into the deposition chamber, treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic contaminants and to hydroxylate the surface.

  • Deposition Process:

    • Load the prepared substrate into the CVD reactor.

    • Evacuate the chamber to a base pressure of at least 10^-6 Torr.

    • Heat the substrate to the desired deposition temperature (e.g., starting at 100°C and optimizing from there).

    • Introduce the carrier gas (e.g., Argon) at a controlled flow rate to stabilize the chamber pressure.

    • Introduce the this compound (MDFS) precursor into the chamber at a controlled flow rate. The MDFS is typically delivered from a temperature-controlled bubbler.

    • Maintain the desired deposition pressure, substrate temperature, and precursor/carrier gas flow rates for the intended duration of the coating process.

    • After the deposition is complete, stop the MDFS flow and cool the substrate to room temperature under a continued flow of the carrier gas.

    • Vent the chamber to atmospheric pressure with an inert gas before removing the coated substrate.

Visualizing the Troubleshooting Process and Deposition Workflow

To aid in understanding the logical flow of troubleshooting and the experimental process, the following diagrams are provided.

Troubleshooting_Low_Surface_Coverage start Low Surface Coverage Observed substrate_prep Review Substrate Preparation Protocol start->substrate_prep process_params Evaluate Deposition Parameters start->process_params precursor_check Inspect MDFS Precursor Integrity start->precursor_check cleanliness Is the substrate impeccably clean? substrate_prep->cleanliness temp_check Is the substrate temperature optimized? process_params->temp_check precursor_purity Is the precursor fresh and pure? precursor_check->precursor_purity cleanliness->process_params Yes improve_cleaning Implement enhanced cleaning (e.g., plasma) cleanliness->improve_cleaning No flow_check Are gas flow rates optimal? temp_check->flow_check Yes optimize_temp Adjust temperature systematically temp_check->optimize_temp No pressure_check Is chamber pressure correct? flow_check->pressure_check Yes optimize_flow Vary precursor and carrier gas flow rates flow_check->optimize_flow No pressure_check->precursor_check Yes optimize_pressure Adjust chamber pressure pressure_check->optimize_pressure No replace_precursor Use fresh, high-purity MDFS precursor_purity->replace_precursor No end Achieved Uniform Surface Coverage precursor_purity->end Yes improve_cleaning->substrate_prep optimize_temp->process_params optimize_flow->process_params optimize_pressure->process_params replace_precursor->precursor_check

A flowchart for troubleshooting low surface coverage in MDFS coatings.

MDFS_CVD_Workflow sub_prep 1. Substrate Preparation (Cleaning & Activation) load_sub 2. Load Substrate into Reactor sub_prep->load_sub pump_down 3. Evacuate Chamber to Base Pressure load_sub->pump_down heat_sub 4. Heat Substrate to Deposition Temp. pump_down->heat_sub gas_intro 5. Introduce Carrier Gas heat_sub->gas_intro precursor_intro 6. Introduce MDFS Precursor gas_intro->precursor_intro deposition 7. Deposition at Controlled Conditions precursor_intro->deposition cool_down 8. Cool Down Under Carrier Gas deposition->cool_down vent 9. Vent Chamber cool_down->vent unload 10. Unload Coated Substrate vent->unload

References

Addressing instability and degradation of Methyldifluorosilane in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyldifluorosilane (MDFS). The information provided addresses common issues related to the instability and degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (CH₃SiHF₂) is a reactive organosilane compound used in various chemical syntheses, including in the development of pharmaceuticals and advanced materials. Its reactivity, stemming from the silicon-hydrogen and silicon-fluorine bonds, makes it a valuable reagent for introducing the difluoromethylsilyl group into molecules.

Q2: What are the primary causes of this compound degradation?

The primary cause of this compound degradation is exposure to moisture (hydrolysis). It is also sensitive to heat and can react with incompatible materials. The Si-F and Si-H bonds are susceptible to cleavage, leading to the formation of various byproducts.

Q3: What are the common degradation products of this compound?

Upon exposure to moisture, this compound hydrolyzes to form silanols (CH₃Si(OH)₂H), which can then condense to form siloxanes (polymers with Si-O-Si linkages). This process can also generate hydrogen fluoride (HF), a toxic and corrosive gas. Thermal decomposition may lead to the formation of various silicon-containing species and methane.

Q4: How can I detect the degradation of my this compound sample?

Degradation can be detected by changes in the physical appearance of the sample (e.g., formation of solid precipitates), pressure buildup in the storage container, or inconsistent experimental results. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective in identifying degradation products. For instance, ¹H NMR can show new peaks corresponding to silanols or siloxanes, and GC-MS can separate and identify volatile impurities.

Q5: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed, dry container, under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from sources of heat, ignition, and incompatible materials such as water, acids, bases, and alcohols.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Failed Reactions

Symptoms:

  • Your reaction yields are significantly lower than expected.

  • You observe the formation of unexpected byproducts.

  • The reaction does not proceed to completion.

Possible Cause: The this compound reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active compound and the presence of interfering impurities.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Analyze a small sample of your this compound using GC-MS to check for the presence of impurities.

    • Acquire a ¹H and ¹⁹F NMR spectrum to identify degradation products like silanols or siloxanes.

  • Handle Under Inert Atmosphere:

    • Ensure that all transfers of this compound are performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Use Dry Solvents and Glassware:

    • Thoroughly dry all solvents and glassware before use. Even trace amounts of moisture can initiate degradation.

  • Procure a Fresh Sample:

    • If significant degradation is confirmed, obtain a new, unopened container of this compound.

Issue 2: Pressure Buildup in the Storage Container

Symptoms:

  • The cap of the storage container is difficult to open.

  • A hissing sound is heard upon opening the container.

  • The container appears swollen.

Possible Cause: Degradation of this compound, particularly through hydrolysis, can generate gaseous byproducts such as hydrogen gas, leading to a dangerous increase in pressure inside the container.

Troubleshooting Steps:

  • Do Not Heat the Container:

    • Heating will only increase the pressure.

  • Ventilate the Area:

    • Work in a well-ventilated fume hood.

  • Carefully Vent the Container:

    • If you are trained and equipped to handle pressurized containers, slowly and carefully vent the excess pressure using appropriate safety measures.

    • If you are not comfortable doing so, contact your institution's environmental health and safety department for assistance.

  • Inspect for Contamination:

    • After safely relieving the pressure, analyze the contents for signs of degradation as described in Issue 1.

  • Dispose of Unstable Material:

    • If the material is visibly degraded or continues to generate pressure, it should be disposed of according to your institution's hazardous waste guidelines.

Data Presentation

Table 1: Incompatible Materials and Storage Conditions for this compound

ParameterRecommendationRationale
Storage Temperature Cool, dry placeTo minimize thermal decomposition.
Atmosphere Inert gas (Argon, Nitrogen)To prevent contact with atmospheric moisture.
Incompatible Materials Water, MoistureReacts to form silanols, siloxanes, and HF.[1]
Acids, BasesCan catalyze hydrolysis and other decomposition reactions.[1]
AlcoholsCan react with the Si-F bond.[1]
Oxidizing agentsRisk of vigorous reaction.
Recommended Container Tightly sealed, dry containerTo prevent ingress of moisture.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

Objective: To determine the purity of this compound and identify volatile degradation products.

Methodology:

  • Sample Preparation: In a glovebox or under an inert atmosphere, carefully transfer a small aliquot (e.g., 1 µL) of the this compound sample into a sealed GC vial containing a dry, inert solvent (e.g., anhydrous hexane).

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS). A non-polar or mid-polar capillary column is typically suitable.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze any additional peaks by comparing their mass spectra to a library of known compounds to identify potential degradation products such as disiloxanes.

Visualizations

degradation_pathway MDFS This compound (CH₃SiHF₂) Silanol Methylsilanediol (CH₃Si(OH)₂H) MDFS->Silanol Hydrolysis Moisture Moisture (H₂O) Moisture->Silanol Siloxane Polydimethylsiloxane (-[Si(CH₃)(H)-O]n-) Silanol->Siloxane Condensation HF Hydrogen Fluoride (HF) Silanol->HF

Caption: Hydrolysis degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_purity Analyze Reagent Purity (GC-MS, NMR) start->check_purity degraded Degradation Confirmed? check_purity->degraded handle_inert Review and Improve Handling Procedures (Inert Atmosphere, Dry Solvents) degraded->handle_inert No new_reagent Procure Fresh This compound degraded->new_reagent Yes continue_exp Continue Experiment handle_inert->continue_exp new_reagent->handle_inert

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Strategies to control the selectivity of Methyldifluorosilane reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyldifluorosilane (HMeSiF₂) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the selectivity of reactions involving HMeSiF₂ and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of selectivity to consider when using this compound?

A1: When working with this compound, three main types of selectivity are crucial:

  • Chemoselectivity: The preferential reaction of HMeSiF₂ with one functional group over another in a molecule containing multiple reactive sites.

  • Regioselectivity: The preferential addition of the H-SiMeF₂ bond across one of two or more possible positions of an unsaturated bond (e.g., in unsymmetrical alkynes or alkenes), leading to the formation of one constitutional isomer over another.

  • Stereoselectivity: The preferential formation of one stereoisomer over another (e.g., syn- vs. anti-addition in hydrosilylation).

Q2: How can I control the regioselectivity of HMeSiF₂ hydrosilylation of unsymmetrical alkynes?

A2: The regioselectivity of hydrosilylation is primarily influenced by the choice of catalyst and the electronic and steric properties of the alkyne substituents. While specific data for HMeSiF₂ is limited, general principles suggest:

  • Catalyst Choice: Platinum catalysts often favor the formation of the β-isomer, while some rhodium and iridium catalysts can lead to the α-isomer.

  • Electronic Effects: The silicon atom tends to add to the more electron-rich carbon of the double or triple bond.

  • Steric Hindrance: The bulky silyl group will preferentially add to the less sterically hindered carbon atom.

Q3: Can the stereochemistry of a reaction involving HMeSiF₂ be controlled?

A3: Yes, stereocontrol is achievable, particularly through the use of chiral ligands on the metal catalyst. In hydrosilylation reactions, chiral phosphine ligands are commonly employed to induce enantioselectivity. Furthermore, the subsequent oxidation of the C-Si bond, for instance, via a Fleming-Tamao oxidation, is known to be stereospecific, meaning the configuration at the carbon center is retained.[1][2]

Q4: What is the role of protecting groups in controlling selectivity in HMeSiF₂ reactions?

A4: Protecting groups can significantly influence the outcome of a reaction by altering the steric and electronic environment around a functional group. They can:

  • Block a reactive site to prevent side reactions (chemoselectivity).

  • Introduce steric bulk to direct the approach of the silane to a less hindered face of the molecule (diastereoselectivity).

  • Modify the electronic nature of a substrate, thereby influencing the regioselectivity of the addition.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Regioselectivity in Hydrosilylation 1. Inappropriate catalyst for the desired isomer.2. Competing electronic and steric effects of the substrate.3. Isomerization of the product under the reaction conditions.1. Screen a panel of catalysts (e.g., Pt, Rh, Ir complexes with different ligands).2. Modify the substrate, if possible, to enhance the directing effect of a particular group.3. Lower the reaction temperature and monitor the reaction progress over time to minimize post-reaction isomerization.
Poor Stereoselectivity 1. Ineffective chiral ligand.2. Racemization of the product.3. Reaction temperature is too high.1. Experiment with different chiral ligands that have proven effective in similar hydrosilylation reactions.2. Ensure the workup and purification conditions are mild to prevent racemization.3. Conduct the reaction at a lower temperature to enhance the energy difference between the diastereomeric transition states.
Formation of Side Products (e.g., reduction of other functional groups) 1. The catalyst or reaction conditions are too harsh.2. The chemoselectivity of the reaction is low.1. Use a more selective catalyst.2. Employ protecting groups for sensitive functionalities.3. Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired transformation.
Low or No Conversion 1. Catalyst deactivation.2. Impurities in the starting materials or solvent.3. Insufficient reaction temperature or time.1. Use a fresh batch of catalyst or a catalyst activator if applicable.2. Ensure all reagents and solvents are pure and dry.3. Gradually increase the reaction temperature and monitor for product formation.

Experimental Protocols

While specific, detailed protocols for controlling the selectivity of HMeSiF₂ are not widely available, the following general methodologies for analogous reactions can be adapted.

General Protocol for Catalyst Screening in Regioselective Hydrosilylation
  • Preparation: In a glovebox, prepare stock solutions of the alkyne substrate, this compound, and a series of catalysts (e.g., Karstedt's catalyst, Speier's catalyst, Wilkinson's catalyst) in a dry, degassed solvent (e.g., toluene or THF).

  • Reaction Setup: In an array of reaction vials, add the alkyne stock solution.

  • Catalyst Addition: To each vial, add a different catalyst stock solution.

  • Initiation: Add the this compound stock solution to each vial to initiate the reactions.

  • Reaction Monitoring: Stir the reactions at a controlled temperature (e.g., room temperature or 50 °C) and take aliquots at regular intervals.

  • Analysis: Quench the aliquots and analyze by GC-MS or ¹H NMR to determine the conversion and the ratio of regioisomers.

  • Optimization: For the most promising catalyst, further optimize the reaction conditions (temperature, solvent, catalyst loading) to maximize selectivity.

General Protocol for Fleming-Tamao Oxidation of a Methyldifluorosilyl Group

This protocol is for the conversion of the C-SiMeF₂ bond to a C-OH group with retention of stereochemistry.[1][2]

  • Dissolution: Dissolve the organosilane in a suitable solvent mixture, such as THF/methanol.

  • Addition of Base and Fluoride Source: Add a base (e.g., KHCO₃) and a fluoride source (e.g., KF or TBAF).

  • Oxidant Addition: Cool the mixture in an ice bath and slowly add an oxidant, such as 30% hydrogen peroxide.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate), and extract the product with an organic solvent.

  • Purification: Purify the resulting alcohol by column chromatography.

Visualizing Reaction Control

The following diagrams illustrate the key decision-making processes and workflows for controlling selectivity in this compound reactions.

troubleshooting_hydrosilylation start Problem: Low Regioselectivity catalyst Screen Catalysts (Pt, Rh, Ir) start->catalyst analysis Analyze Isomer Ratio (NMR, GC-MS) catalyst->analysis conditions Optimize Conditions (Temp, Solvent) conditions->analysis substrate Modify Substrate (Sterics/Electronics) substrate->catalyst analysis->conditions If selectivity is poor analysis->substrate If optimization fails end Achieved Desired Selectivity analysis->end If selectivity is high

Caption: Troubleshooting workflow for low regioselectivity.

experimental_workflow cluster_hydrosilylation Stereoselective Hydrosilylation cluster_oxidation Stereospecific Oxidation start_hydro Unsymmetrical Alkene + HMeSiF2 chiral_catalyst Chiral Catalyst (e.g., Rh-complex with chiral phosphine ligand) start_hydro->chiral_catalyst product_silyl Enantioenriched Organosilane chiral_catalyst->product_silyl start_ox Enantioenriched Organosilane product_silyl->start_ox Isolate and Purify fleming_tamao Fleming-Tamao Oxidation (H2O2, KF, KHCO3) start_ox->fleming_tamao product_alcohol Enantioenriched Alcohol fleming_tamao->product_alcohol

Caption: Workflow for stereoselective synthesis.

References

Technical Support Center: Managing Byproducts in Industrial-Scale Methyldifluorosilane Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of Methyldifluorosilane. The following information is designed to address specific issues that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis method for this compound?

A1: The most widely documented method for industrial-scale synthesis is the ring-opening fluorination of 2,4,6,8-tetramethylcyclotetrasiloxane (TMCTS) using boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst. This reaction is typically carried out in a suitable solvent such as toluene at temperatures ranging from 60°C to 90°C. Continuous-flow systems are often preferred for large-scale operations to enhance heat transfer and minimize side reactions.

Q2: What are the primary byproducts generated during the synthesis of this compound from TMCTS?

A2: The primary silicon-containing byproduct is hexamethyldisiloxane. Other potential byproducts include partially fluorinated cyclosiloxanes, other linear siloxanes, and boric acid esters formed from the reaction of the catalyst with trace amounts of water. The formation of these byproducts is influenced by reaction conditions such as temperature, stoichiometry, and the presence of moisture.

Q3: How can the formation of byproducts be minimized?

A3: Minimizing byproduct formation can be achieved by:

  • Strict Moisture Control: The reaction is highly sensitive to moisture, which can lead to the formation of unwanted siloxanes and boric acid esters. Ensure all reactants and equipment are thoroughly dried.

  • Optimizing Stoichiometry: Careful control of the TMCTS to BF₃·OEt₂ ratio is crucial. An excess or deficiency of the catalyst can lead to incomplete reaction or side reactions.

  • Temperature Control: Maintaining the reaction temperature within the optimal range of 60-90°C is critical. Higher temperatures can promote the formation of undesired byproducts.

  • Controlled Addition of Reactants: In a batch process, the slow, controlled addition of the catalyst to the TMCTS solution can help to manage the reaction exotherm and improve selectivity.

Q4: What are the recommended methods for purifying industrial-scale this compound?

A4: The primary methods for purification are advanced distillation and membrane separation techniques. Fractional distillation is commonly employed to separate this compound from higher-boiling byproducts like hexamethyldisiloxane. The choice of purification method depends on the desired purity level and the specific impurity profile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction. 2. Loss of volatile product during reaction or workup. 3. Catalyst deactivation due to moisture.1. Monitor reaction progress using in-situ techniques (e.g., FTIR). Consider increasing reaction time or catalyst load if necessary. 2. Ensure the reaction setup is well-sealed and that a cold trap is used to collect the volatile product. 3. Use anhydrous solvents and reactants. Dry all glassware and equipment thoroughly.
Presence of Hexamethyldisiloxane in Product Inherent byproduct of the reaction.Employ efficient fractional distillation. The significant difference in boiling points between this compound and hexamethyldisiloxane allows for effective separation.
Broad or Unidentified Peaks in GC-MS Analysis 1. Presence of various cyclic or linear siloxane byproducts. 2. Degradation of the GC column by reactive fluorine compounds.1. Use a robust GC column suitable for siloxane analysis. Compare mass spectra against known siloxane fragmentation patterns. 2. Consider using a more inert column or a guard column to protect the analytical column.
Inconsistent Batch-to-Batch Results Variations in raw material quality (e.g., moisture content), reaction temperature, or catalyst activity.Implement stringent quality control for all starting materials. Ensure precise control and monitoring of reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2,4,6,8-tetramethylcyclotetrasiloxane (TMCTS)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Toluene

  • Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a condenser connected to a cold trap (-78°C).

Procedure:

  • Charge the four-neck flask with TMCTS and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath.

  • Slowly add BF₃·OEt₂ to the stirred solution via the dropping funnel over a period of 25 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.

  • Gradually increase the temperature to 90°C and maintain it for the duration of the reaction (approximately 25 minutes), monitoring for the reflux of the volatile product.

  • The volatile this compound product is collected in the cold trap.

  • The collected product can then be purified by fractional distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

Objective: To identify and quantify this compound and major byproducts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A low-polarity column, such as a DB-1 or DB-5 type (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating siloxanes.

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

  • Solvent Delay: 2 minutes.

Sample Preparation:

  • Carefully take an aliquot of the crude reaction mixture.

  • Dilute the sample with an appropriate anhydrous solvent (e.g., toluene or hexane).

  • Inject the diluted sample into the GC-MS.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a library of known compounds (e.g., NIST).

  • Pay attention to the characteristic isotopic patterns of silicon-containing fragments.

  • Quantify the components by integrating the peak areas, using an internal standard if necessary for accurate quantification.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reactants Reactants (TMCTS, Toluene) reaction_vessel Reaction Vessel (60-90°C) reactants->reaction_vessel cold_trap Product Collection (Cold Trap) reaction_vessel->cold_trap Volatile Product catalyst Catalyst Addition (BF3·OEt2) catalyst->reaction_vessel distillation Fractional Distillation cold_trap->distillation sampling Crude & Pure Sampling cold_trap->sampling pure_product Pure this compound distillation->pure_product byproducts Byproduct Removal (Hexamethyldisiloxane, etc.) distillation->byproducts pure_product->sampling gcms GC-MS Analysis sampling->gcms nmr NMR Analysis sampling->nmr data_review Data Review & QC gcms->data_review nmr->data_review

Caption: Experimental workflow for this compound synthesis and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes product_loss Product Loss start->product_loss Yes catalyst_issue Catalyst Deactivation start->catalyst_issue Yes optimize_reaction Optimize Reaction Time/ Catalyst Load incomplete_reaction->optimize_reaction check_seals Check System Seals & Cold Trap Efficiency product_loss->check_seals ensure_anhydrous Ensure Anhydrous Conditions catalyst_issue->ensure_anhydrous end Yield Improved optimize_reaction->end Re-evaluate check_seals->end Re-evaluate ensure_anhydrous->end Re-evaluate

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Enhancing the Uniformity of Methyldifluorosilane Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the uniformity of Methyldifluorosilane (CH₃SiHF₂) thin films in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of this compound thin films, offering potential causes and solutions in a question-and-answer format.

Q1: What are the primary causes of non-uniform film thickness across the substrate?

A1: Non-uniform film thickness is a frequent challenge in thin film deposition. The key contributing factors in a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process include:

  • Inconsistent Gas Flow: Variations in the flow of this compound and other process gases can lead to uneven deposition rates.

  • Temperature Gradients: Temperature differences across the substrate holder can cause variations in the condensation and reaction rates of the precursor. Typically, films tend to be thinner at higher temperatures.[1]

  • Plasma Non-Uniformity: An uneven distribution of plasma density within the reaction chamber will result in localized differences in deposition.

  • Substrate Positioning: The distance and orientation of the substrate relative to the gas inlet and plasma source are critical.

Q2: My film exhibits poor adhesion and is peeling from the substrate. What could be the cause?

A2: Poor adhesion is often related to substrate preparation and deposition conditions. Potential causes include:

  • Inadequate Substrate Cleaning: Residual contaminants on the substrate surface can interfere with film nucleation and bonding.

  • Incorrect Bias Voltage: The energy of ions bombarding the substrate, influenced by the bias voltage, affects film adhesion. An unoptimized bias can lead to high internal stress.

  • High Internal Stress: Films deposited with high compressive or tensile stress are prone to delamination. This can be influenced by deposition temperature, pressure, and gas ratios.

Q3: I am observing pinholes and other defects in my this compound film. How can I mitigate this?

A3: Film defects like pinholes can compromise the integrity of your device or coating. Common causes and solutions include:

  • Particulate Contamination: Dust or other particles in the deposition chamber or on the substrate can create voids in the film. Ensure a clean deposition environment and thorough substrate cleaning.

  • Gas Phase Nucleation: At certain pressures and precursor concentrations, particles can form in the gas phase and subsequently incorporate into the film as defects. Optimizing pressure and flow rates can minimize this effect.

  • Rough Substrate Surface: A rough or uneven substrate surface can lead to the formation of defects during film growth.

Q4: The refractive index of my film is not consistent across the wafer. What parameters should I investigate?

A4: Variations in the refractive index are typically linked to inconsistencies in the film's chemical composition and density. Key parameters to examine include:

  • Gas Flow Ratios: The ratio of this compound to other reactive gases (e.g., N₂O, NH₃) directly influences the film's stoichiometry.

  • RF Power: The applied radiofrequency power affects the dissociation of precursor molecules and the energy of the plasma, which in turn impacts film composition.

  • Deposition Pressure: Chamber pressure influences the mean free path of reactive species and their residence time, affecting the chemical reactions at the substrate surface.

Frequently Asked Questions (FAQs)

Q1: What is the recommended deposition technique for this compound thin films?

A1: Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a commonly used and effective method for depositing this compound thin films.[2][3] PECVD allows for deposition at lower temperatures compared to traditional Chemical Vapor Deposition (CVD), which is advantageous for temperature-sensitive substrates.[2]

Q2: How do I establish a baseline process for uniform this compound film deposition?

A2: A good starting point is to conduct a design of experiments (DOE) to systematically vary key process parameters and observe their effect on film uniformity. The table below provides an example of parameters to investigate.

Q3: Can post-deposition treatments improve film uniformity?

A3: While post-deposition treatments primarily address properties like stress and density, they can have an indirect impact on the apparent uniformity. For instance, UV curing has been shown to enhance the tensile stress in silicon nitride films, which can be a related organosilane material.[2] However, achieving intrinsic thickness uniformity during deposition is the preferred approach.

Data Presentation

Table 1: Key PECVD Parameters and Their Impact on Film Uniformity

ParameterTypical Range (Illustrative)Effect on UniformityTroubleshooting Focus
Substrate Temperature 100 - 400 °CHigher temperatures can improve film density but may lead to thickness variations due to temperature gradients across the substrate.[1]Ensure uniform heating of the substrate holder.
RF Power 20 - 200 WAffects plasma density and precursor dissociation. Non-uniform plasma can lead to "bull's-eye" or other non-uniform deposition patterns.Optimize power to achieve a stable and uniform plasma.
Chamber Pressure 100 - 2000 mTorrInfluences gas transport and plasma characteristics. Higher pressures can sometimes lead to gas phase nucleation and poorer uniformity.Adjust pressure to control the mean free path and residence time of reactive species.
This compound Flow Rate 5 - 50 sccmDirectly impacts the deposition rate. Fluctuations or non-uniform distribution of the precursor are primary causes of non-uniformity.Calibrate mass flow controllers and ensure proper gas distribution in the showerhead.
Carrier Gas (e.g., Ar, N₂) Flow Rate 50 - 500 sccmAffects the partial pressure of the precursor and the overall plasma characteristics.Optimize the ratio of precursor to carrier gas.

Experimental Protocols

Protocol 1: Standard PECVD Protocol for this compound Thin Film Deposition

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers).

    • Dry the substrate thoroughly with a nitrogen gun and place it in an oven at 120 °C for 30 minutes to remove any residual moisture.

  • Chamber Preparation:

    • Load the substrate into the PECVD chamber.

    • Pump down the chamber to a base pressure of < 5 mTorr.

    • Perform a chamber cleaning cycle with a suitable plasma (e.g., SF₆ or NF₃) if necessary to remove residues from previous depositions.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 300 °C).

    • Introduce the carrier gas (e.g., Argon) at a flow rate of 200 sccm.

    • Stabilize the chamber pressure at the desired setpoint (e.g., 1000 mTorr).

    • Ignite the plasma at the specified RF power (e.g., 50 W).

    • Introduce the this compound precursor at the desired flow rate (e.g., 20 sccm).

    • Maintain these conditions for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the precursor gas flow and the RF power.

    • Allow the substrate to cool down under vacuum or in an inert gas flow.

    • Vent the chamber and unload the substrate.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning sub_load Substrate Loading sub_clean->sub_load pump_down Chamber Pump Down sub_load->pump_down heating Substrate Heating pump_down->heating gas_intro Gas Introduction heating->gas_intro plasma_ignite Plasma Ignition gas_intro->plasma_ignite precursor_flow Precursor Flow plasma_ignite->precursor_flow deposition Deposition precursor_flow->deposition cool_down Cool Down deposition->cool_down vent Chamber Venting cool_down->vent unload Substrate Unloading vent->unload

Caption: Experimental workflow for PECVD of this compound thin films.

logical_relationship cluster_params Process Parameters cluster_properties Film Properties temp Temperature uniformity Uniformity temp->uniformity adhesion Adhesion temp->adhesion pressure Pressure pressure->uniformity defects Defects pressure->defects power RF Power power->uniformity composition Composition power->composition flow Gas Flow Rates flow->uniformity flow->composition uniformity->defects composition->adhesion

Caption: Relationship between process parameters and film properties.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Methyldifluorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of methyldifluorosilane (CH₃SiF₂H). Understanding the purity, structure, and stability of this organosilicon compound is critical in various research and development applications, including its use as a precursor in chemical synthesis and materials science. This document outlines the principles, experimental protocols, and comparative performance of several analytical methods, supported by experimental data to aid in method selection and implementation.

Overview of Analytical Techniques

The characterization of this compound relies on a suite of analytical techniques that provide complementary information about its molecular structure, purity, and vibrational properties. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Raman Spectroscopy also offers valuable insights into the compound's vibrational modes.

Comparative Analysis of Key Methods

The selection of an appropriate analytical technique depends on the specific information required. The following table summarizes the performance and applications of the most common methods for characterizing this compound.

Analytical Method Principle Information Provided Advantages Disadvantages Primary Application for this compound
¹H and ¹⁹F NMR Spectroscopy Nuclear Magnetic ResonancePrecise structural information, including the chemical environment of hydrogen and fluorine atoms, and their connectivity through spin-spin coupling.- Provides unambiguous structural elucidation.- Non-destructive.- Quantitative.- Lower sensitivity compared to MS.- Requires deuterated solvents.- Structural confirmation.- Purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and polarity (GC) followed by mass-to-charge ratio detection (MS).- Identification and quantification of volatile components.- Molecular weight determination.- Structural information from fragmentation patterns.- High sensitivity and selectivity.- Excellent for separating mixtures and identifying impurities.- Destructive technique.- Fragmentation can be complex to interpret.- Purity analysis.- Identification of synthesis byproducts and degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation causes molecular vibrations at characteristic frequencies.Identification of functional groups present in the molecule.- Fast and relatively inexpensive.- Non-destructive.- Provides a molecular "fingerprint".- Not ideal for quantifying components in a mixture.- Interpretation can be complex for molecules with many functional groups.- Functional group identification.- Monitoring reactions, such as hydrolysis.
Raman Spectroscopy Inelastic scattering of monochromatic light, which provides information on molecular vibrations.Complements FTIR by providing information on non-polar bonds and symmetric vibrations.- Minimal sample preparation.- Water is a weak Raman scatterer, allowing analysis in aqueous solutions.- Non-destructive.- Can be affected by fluorescence.- Lower signal intensity compared to FTIR.- Characterization of Si-H and Si-C bonds.- Analysis of molecular symmetry.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol for this compound

Objective: To obtain ¹H and ¹⁹F NMR spectra for structural confirmation and purity assessment.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-10 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 64-256.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -100 to -200 ppm (typical range for organofluorosilanes).

  • Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm (external or internal standard).

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of different protons and fluorine environments.

  • Analyze the chemical shifts and coupling constants to confirm the molecular structure.

GC-MS Protocol for this compound

Objective: To assess the purity of this compound and identify any volatile impurities.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile, high-purity solvent (e.g., dichloromethane, hexane) at a concentration of approximately 100-1000 ppm.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is typically suitable.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-200.

  • Scan Speed: 2 scans/second.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Determine the purity by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

FTIR Spectroscopy Protocol for this compound

Objective: To identify the characteristic functional groups of this compound.

Instrumentation: Fourier-Transform Infrared Spectrometer.

Sample Preparation:

  • Gas Phase: Introduce the gaseous this compound into a gas cell with KBr or NaCl windows.

  • Liquid/Solid Phase (if applicable): Prepare a thin film of the sample between two KBr or NaCl plates, or prepare a KBr pellet for solid samples.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Apodization: Happ-Genzel.

Data Analysis:

  • Collect a background spectrum of the empty sample compartment or the pure KBr plates.

  • Collect the sample spectrum.

  • Subtract the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups in this compound (e.g., C-H, Si-H, Si-F, Si-C).

Data Presentation and Interpretation

The following tables present typical spectroscopic data for this compound.

Table 1: Typical ¹H and ¹⁹F NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~0.3Triplet of TripletsJ(H-F) ≈ 6.5, J(H-Si-H) ≈ 4.5-CH₃
¹H~4.7Triplet of QuartetsJ(H-F) ≈ 50, J(H-Si-H) ≈ 4.5Si-H
¹⁹F~ -140Doublet of QuartetsJ(F-H) ≈ 50, J(F-H_methyl) ≈ 6.5Si-F₂

Table 2: Major Fragments in the Mass Spectrum of this compound (Illustrative)

m/z Proposed Fragment Relative Intensity
82[CH₃SiF₂H]⁺ (Molecular Ion)Low
81[CH₂SiF₂H]⁺Moderate
67[SiF₂H]⁺High
47[SiFH₂]⁺Moderate

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2970C-H asymmetric stretchMedium
~2910C-H symmetric stretchMedium
~2230Si-H stretchStrong
~1410CH₃ deformationMedium
~980, 890Si-F stretchStrong
~780Si-C stretchMedium

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for characterizing this compound and the relationship between the different analytical techniques.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution GasCell Introduction into Gas Cell Sample->GasCell NMR NMR Spectroscopy (¹H and ¹⁹F) Dissolution->NMR GCMS GC-MS Dilution->GCMS FTIR FTIR Spectroscopy GasCell->FTIR Raman Raman Spectroscopy GasCell->Raman Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity GCMS->Structure GCMS->Purity FunctionalGroups Functional Group ID FTIR->FunctionalGroups VibrationalModes Vibrational Mode Analysis Raman->VibrationalModes FunctionalGroups->Structure VibrationalModes->Structure

Caption: Experimental workflow for the characterization of this compound.

Logical_Relationships cluster_compound This compound Properties cluster_methods Analytical Methods MolecularStructure Molecular Structure CompoundPurity Compound Purity FunctionalGroups Functional Groups FunctionalGroups->MolecularStructure VibrationalInfo Vibrational Information VibrationalInfo->MolecularStructure NMR NMR (¹H, ¹⁹F) NMR->MolecularStructure Provides detailed connectivity NMR->CompoundPurity Quantitative GCMS GC-MS GCMS->MolecularStructure Confirms molecular weight & fragmentation GCMS->CompoundPurity Separates and quantifies impurities FTIR FTIR FTIR->FunctionalGroups Raman Raman Raman->VibrationalInfo

Caption: Logical relationships between analytical methods and compound properties.

A Comparative Guide: GC-MS vs. NMR for Purity Assessment of Methyldifluorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of Methyldifluorosilane.

This compound (CH₃SiHF₂) is a valuable building block in organic synthesis and materials science. Its reactivity and the potential for impurities to affect downstream applications necessitate robust analytical methods for quality control. This guide delves into the principles, experimental protocols, and comparative performance of GC-MS and NMR for this purpose, supported by extrapolated and illustrative experimental data.

At a Glance: GC-MS vs. NMR for this compound Purity

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and identification.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.
Primary Strengths High sensitivity for volatile impurities, excellent separation of complex mixtures, and definitive identification of known impurities through mass spectral libraries.Absolute quantification without a specific reference standard of the analyte (qNMR), non-destructive, provides detailed structural information of both the main component and impurities.
Primary Weaknesses Requires volatile and thermally stable analytes, potential for in-source reactions with reactive silanes, and quantification requires calibration with standards.Lower sensitivity compared to GC-MS for trace impurities, potential for signal overlap in complex mixtures.
Typical Limit of Detection (LOD) Low ng/mL to µg/mL range for volatile impurities.[1]0.03 - 0.6 mg/mL for fluorinated compounds (HF- and LF-NMR).[2]
Typical Limit of Quantification (LOQ) µg/mL range.[3][4]0.1 - 2.0 mg/mL for fluorinated compounds (HF- and LF-NMR).[2]
Precision Typically <15% RSD for validated methods.[3]High precision, with RSD often below 1%.[5][6]
Accuracy High accuracy with proper calibration.High accuracy, often within 1-2% of the true value.[5][6]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the purity of this compound using GC-MS and NMR.

cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Acquisition & Analysis cluster_3 Results Sample This compound Sample Prep_GC Dilution in a volatile, inert solvent (e.g., heptane) Sample->Prep_GC Prep_NMR Dissolution in a deuterated solvent (e.g., CDCl3) with an internal standard Sample->Prep_NMR GCMS Gas Chromatograph-Mass Spectrometer Prep_GC->GCMS NMR NMR Spectrometer Prep_NMR->NMR GC_Data Chromatogram & Mass Spectra GCMS->GC_Data NMR_Data ¹H and ¹⁹F NMR Spectra NMR->NMR_Data Analysis_GC Peak Integration, Library Search, Quantification GC_Data->Analysis_GC Analysis_NMR Signal Integration, Chemical Shift Analysis, qNMR Calculation NMR_Data->Analysis_NMR Purity_GC Purity (%) & Impurity Profile Analysis_GC->Purity_GC Purity_NMR Purity (%) & Structural Confirmation Analysis_NMR->Purity_NMR

General workflow for GC-MS and NMR analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of volatile silanes and can be adapted for this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable volatile and inert solvent, such as heptane.

  • Prepare a series of calibration standards of known this compound concentration in the same solvent.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile silanes.[7]

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-300.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a commercial library (e.g., NIST) or by interpretation of fragmentation patterns.

  • Quantify the purity of this compound and the concentration of impurities by creating a calibration curve from the standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines a general approach for determining the purity of a fluorinated compound using ¹H and ¹⁹F qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR or a fluorinated compound with a clean, well-separated signal for ¹⁹F NMR) and add it to the same NMR tube. The internal standard should be stable, non-reactive with the sample, and have signals that do not overlap with the analyte signals.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans (ns): 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹⁹F NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T₁.

    • Number of Scans (ns): 16-32.

    • Spectral Width: A range appropriate for fluorosilanes.

3. Data Analysis:

  • Process the spectra with appropriate phasing and baseline correction.

  • Integrate the signals corresponding to this compound and the internal standard in both the ¹H and ¹⁹F spectra.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

In-Depth Comparison

Sensitivity and Detection of Impurities:

GC-MS is generally more sensitive than NMR for the detection of volatile impurities.[1] Its ability to separate components in a complex mixture allows for the detection and identification of trace-level impurities that might be present in the starting materials or formed during the synthesis of this compound. Common impurities in silanes can include other chlorosilanes, alkoxysilanes, or siloxanes. The mass spectrometer provides definitive identification of these impurities by comparing their fragmentation patterns to spectral libraries.

NMR, while less sensitive for trace analysis, excels in identifying and quantifying major impurities and by-products without the need for reference standards for each impurity. The structural information obtained from chemical shifts and coupling constants in both ¹H and ¹⁹F NMR can be used to elucidate the structure of unknown impurities.

Quantitative Analysis:

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the molar concentration of an analyte.[8][9] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, making it an absolute quantification technique when a certified internal standard is used.[5] This can be particularly useful when a pure reference standard of this compound is not available. The precision and accuracy of qNMR are typically very high.[5][6]

GC-MS quantification relies on the response factor of the detector for the analyte and each impurity. This necessitates the use of calibration curves generated from pure standards of each compound to be quantified. While highly accurate when properly calibrated, this can be a limitation if standards for all potential impurities are not available.

Structural Information:

NMR is unparalleled in its ability to provide detailed structural information. For this compound, ¹H NMR would show signals for the methyl and hydride protons, with characteristic coupling to the fluorine atoms. ¹⁹F NMR would provide a signal for the two equivalent fluorine atoms, with coupling to the methyl and hydride protons. This detailed structural confirmation is a significant advantage of NMR.

GC-MS provides the molecular weight of the compound and its fragments. While this information is powerful for identification, it does not provide the same level of detail about the connectivity of atoms as NMR.

Conclusion

Both GC-MS and NMR are powerful and complementary techniques for assessing the purity of this compound.

  • GC-MS is the preferred method for screening for and identifying unknown volatile impurities at trace levels. Its high sensitivity and separation power are ideal for detecting minor contaminants that could impact product quality.

  • NMR, particularly ¹H and ¹⁹F qNMR, is the superior method for accurate and precise determination of the absolute purity of the main component and for quantifying major impurities without the need for specific reference standards. Its ability to provide unambiguous structural confirmation is also a critical advantage.

For a comprehensive quality control strategy for this compound, a combination of both techniques is recommended. GC-MS can be used for initial screening and impurity profiling, while NMR can be employed for definitive structural confirmation and accurate purity assignment. This integrated approach provides the highest level of confidence in the quality of this important chemical intermediate.

References

Performance Showdown: Methyldifluorosilane-Treated Surfaces vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the pursuit of novel materials and optimized surfaces for applications ranging from microfluidics to drug delivery systems, the choice of surface treatment is paramount. This guide provides a comprehensive performance evaluation of surfaces treated with fluorosilanes, represented by data from analogous compounds to Methyldifluorosilane, and compares them against two common alternatives: Octadecyltrichlorosilane (OTS) and Polydimethylsiloxane (PDMS). The following data-driven comparison aims to equip researchers, scientists, and drug development professionals with the objective insights needed to select the most suitable surface modification for their specific applications.

At a Glance: Performance Metrics

The following tables summarize the key performance indicators for surfaces treated with a representative Fluorosilane, Octadecyltrichlorosilane (OTS), and Polydimethylsiloxane (PDMS). These metrics provide a clear, quantitative comparison of their hydrophobicity, thermal stability, and chemical resistance.

Table 1: Hydrophobicity Comparison

Surface TreatmentWater Contact Angle (°)Surface Energy (mN/m)
Fluorosilane (Representative)> 110< 20
Octadecyltrichlorosilane (OTS)~ 111~ 22
Polydimethylsiloxane (PDMS)~ 118~ 20-23

Table 2: Thermal Stability Comparison

Surface TreatmentDecomposition Temperature (°C)Method
Fluorosilane (Representative)373 - 423TGA
Octadecyltrichlorosilane (OTS)~ 573TGA[1][2]
Polydimethylsiloxane (PDMS)400 - 600TGA

Table 3: Chemical Resistance Comparison (24-hour immersion)

Surface Treatment1M Sulfuric Acid (H₂SO₄)1M Sodium Hydroxide (NaOH)
Fluorosilane (Representative)ExcellentGood
Octadecyltrichlorosilane (OTS)GoodPoor
Polydimethylsiloxane (PDMS)Limited Resistance[3]Limited Resistance

In-Depth Analysis of Performance

Hydrophobicity

Fluorosilane and PDMS-treated surfaces exhibit exceptional hydrophobicity, with water contact angles exceeding 110 and 118 degrees, respectively. This high degree of water repellency is crucial for applications requiring non-wetting surfaces, such as in microfluidic devices to control fluid flow and prevent sample adhesion. Octadecyltrichlorosilane (OTS) also provides a highly hydrophobic surface with a contact angle of approximately 111 degrees. The low surface energy of all three coatings is indicative of their non-polar nature, which is the primary driver of their hydrophobic properties.

Thermal Stability

In terms of thermal stability, OTS monolayers demonstrate remarkable robustness, remaining stable up to 573°C[1][2]. PDMS also offers a wide operational temperature range, with decomposition typically occurring between 400 and 600°C. Representative fluorosilane coatings show slightly lower thermal stability, with decomposition beginning in the range of 373-423°C[1][2]. For applications involving high-temperature processes, OTS and PDMS may offer a significant advantage.

Chemical Resistance

Fluorosilane-treated surfaces exhibit excellent resistance to acidic environments and good resistance to alkaline solutions. This makes them suitable for applications where exposure to a range of chemical agents is expected. In contrast, while OTS shows good resistance to acid, its performance in alkaline conditions is poor. PDMS demonstrates limited resistance to both strong acids and bases, which may restrict its use in chemically aggressive environments[3].

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key performance evaluation tests are provided below.

Sessile Drop Contact Angle Measurement

Objective: To determine the static water contact angle on the treated surface as a measure of hydrophobicity.

Apparatus:

  • Goniometer with a high-resolution camera

  • Syringe with a fine needle for droplet deposition

  • Light source for clear droplet visualization

  • Sample stage

Procedure:

  • Place the treated substrate on the sample stage of the goniometer.

  • Fill the syringe with deionized water.

  • Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the substrate.

  • Allow the droplet to equilibrate for 30-60 seconds.

  • Capture a high-resolution image of the droplet profile.

  • Use the goniometer software to measure the angle between the baseline of the droplet at the solid-liquid interface and the tangent at the droplet's edge.

  • Repeat the measurement at a minimum of three different locations on the surface to ensure statistical validity and calculate the average contact angle.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature of the surface coating.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina or platinum)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Carefully place a small, representative sample of the coated material into a TGA sample pan.

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to create an inert atmosphere.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).

  • The TGA instrument will continuously measure the mass of the sample as a function of temperature.

  • The decomposition temperature is typically identified as the onset temperature of significant mass loss in the TGA curve.

Immersion Testing for Chemical Resistance

Objective: To evaluate the resistance of the coated surface to chemical attack by immersion in acidic and alkaline solutions.

Apparatus:

  • Glass beakers or other inert containers

  • 1M Sulfuric Acid (H₂SO₄) solution

  • 1M Sodium Hydroxide (NaOH) solution

  • Treated substrate samples

  • Deionized water

  • Drying oven

Procedure:

  • Prepare separate immersion baths of 1M Sulfuric Acid and 1M Sodium Hydroxide.

  • Completely immerse the treated substrate samples in each of the chemical solutions at room temperature.

  • Cover the containers to prevent evaporation.

  • After a 24-hour immersion period, carefully remove the samples from the solutions.

  • Thoroughly rinse the samples with deionized water to remove any residual chemical.

  • Dry the samples in an oven at a low temperature (e.g., 60 °C) for one hour.

  • Visually inspect the surfaces for any signs of degradation, such as delamination, discoloration, or changes in surface texture.

  • Optionally, perform contact angle measurements after the immersion test to quantify any changes in hydrophobicity.

Visualizing the Science

To better illustrate the concepts and processes described in this guide, the following diagrams have been generated using Graphviz.

G cluster_0 Surface Treatment Process Substrate Substrate Cleaning Cleaning Substrate->Cleaning Step 1 Silanization Silanization Cleaning->Silanization Step 2 Curing Curing Silanization->Curing Step 3 Functionalized Surface Functionalized Surface Curing->Functionalized Surface Final Product G cluster_0 Hydrophobic Surface cluster_1 Hydrophilic Surface a Water Droplet c Treated Surface a->c >90° b High Contact Angle (>90°) d Water Spreads f Untreated Surface d->f <90° e Low Contact Angle (<90°) G Performance Requirement Performance Requirement Hydrophobicity Hydrophobicity Performance Requirement->Hydrophobicity Non-wetting? Thermal Stability Thermal Stability Performance Requirement->Thermal Stability High Temp? Chemical Resistance Chemical Resistance Performance Requirement->Chemical Resistance Harsh Chemicals? Fluorosilane Fluorosilane Hydrophobicity->Fluorosilane OTS OTS Hydrophobicity->OTS PDMS PDMS Hydrophobicity->PDMS Thermal Stability->Fluorosilane Thermal Stability->OTS Thermal Stability->PDMS Chemical Resistance->Fluorosilane Chemical Resistance->OTS Chemical Resistance->PDMS

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Silanes for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Silane for Surface Engineering

The strategic modification of surfaces is a cornerstone of innovation in fields ranging from biomedical devices to advanced materials. Silanes, a versatile class of organosilicon compounds, are pivotal in this domain, enabling the precise tailoring of surface properties. A key consideration in silane selection is the choice between fluorinated and non-fluorinated variants. This guide provides an objective comparison of their performance, supported by experimental data, to inform your research and development endeavors.

Executive Summary

Fluorinated silanes typically exhibit superior hydrophobicity, chemical resistance, and thermal stability due to the unique properties of the carbon-fluorine bond. The high electronegativity and low polarizability of fluorine atoms lead to low surface energy and weak intermolecular forces.[1][2] Non-fluorinated silanes, while generally less hydrophobic, offer a broader range of functionalities and can provide excellent adhesion and durability.[3] The choice between these two classes of silanes is contingent on the specific application requirements, including the desired surface energy, operating environment, and cost considerations.

Performance Comparison: Fluorinated vs. Non-Fluorinated Silanes

The following tables summarize the key performance differences between fluorinated and non-fluorinated silanes based on experimental data.

Table 1: Water Contact Angle (WCA) and Surface Free Energy (SFE)

Silane TypeSubstrateWater Contact Angle (WCA)Surface Free Energy (SFE) (mN/m)Reference
Fluorinated
1H,1H,2H,2H-Perfluorodecyltrimethoxysilane (FAS-17)Aluminum175°Low (exact value not specified)[4]
TDF-TMOS (linear)Mesoporous Silica Particles134.26° - 148.6° (concentration dependent)-[1][2]
TFP-TMOS (branched)Mesoporous Silica ParticlesHigher than linear TDF-TMOS-[1]
Perfluoroalkyl silaneGlassEnhancement in hydrophobicityDecrease with fluorination[5]
Non-Fluorinated
VinylmethyldimethoxysilaneInorganic surfacesImproves wettability (lower WCA)-[6]
OD-TEOS (linear)Mesoporous Silica Particles--[1]
HMDS (branched)Mesoporous Silica Particles~135°-[1]
Non-fluorinated organically modified silicaPET foil103°Higher than fluorinated counterparts[6]

Table 2: Thermal Stability

Silane TypeKey FindingsTemperature Range of Stability/DegradationReference
Fluorinated
Perfluoroalkyl silaneThermally stable hydrophobic filmStable up to 400°C[7]
Fluorinated carbon chainsDesorption from surfaceBegins between 432 - 480°C, complete at 528°C[8]
Non-Fluorinated
Alkyl silanesGenerally lower thermal stability than fluorinated counterparts-[8]

Table 3: Adhesion Performance

Silane TypeAdhesion CharacteristicsTesting MethodReference
Fluorinated & Non-Fluorinated
General SilanesForm stable, strongly adhered silicone-oxygen bonded layers.Pull-off adhesion testing (e.g., ASTM D4541)[6][9]
General SilanesImprove adhesion of organic materials to inorganic substrates.Lap shear tests[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Measurement of Water Contact Angle (WCA)

The sessile drop method is a common technique for determining the water contact angle of a surface.

  • Sample Preparation: The substrate is cleaned and dried to ensure a contaminant-free surface. The silane coating is then applied according to the specific protocol (e.g., dip-coating, vapor deposition).

  • Instrumentation: A goniometer equipped with a camera and a light source is used.

  • Procedure: A small droplet of deionized water (typically a few microliters) is gently deposited onto the silanized surface.

  • Measurement: The angle formed between the tangent to the droplet at the solid-liquid-vapor interface and the solid surface is measured. Multiple measurements at different locations on the surface are taken to ensure accuracy.

Determination of Surface Free Energy (SFE)

The Owens-Wendt-Rabel-Kaelble (OWRK) method is frequently used to calculate the surface free energy of a solid.

  • Contact Angle Measurements: The contact angles of at least two different liquids with known polar and dispersive components of their surface tension are measured on the silanized surface.

  • Calculation: The OWRK equation is used to calculate the dispersive and polar components of the solid's surface free energy from the measured contact angles. The total surface free energy is the sum of these two components.

Adhesion Testing: Pull-Off Method (ASTM D4541)

This method measures the tensile force required to pull a test dolly adhered to the coating from the substrate.

  • Preparation: A test dolly is securely bonded to the silanized coating using a suitable adhesive.

  • Curing: The adhesive is allowed to fully cure as per the manufacturer's instructions.

  • Testing: A pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied at a controlled rate until the dolly is detached.

  • Analysis: The force at which detachment occurs (the pull-off strength) is recorded. The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating) is also noted.

Visualizing the Processes

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Surface Characterization Cleaning Cleaning Drying Drying Cleaning->Drying Application Silane Application (Dip-coating/Vapor Deposition) Drying->Application Curing Curing Application->Curing WCA WCA Measurement Curing->WCA SFE SFE Calculation Curing->SFE Adhesion Adhesion Testing Curing->Adhesion

Caption: Experimental workflow for silane surface modification and characterization.

Silane_Structure_Property cluster_silane Silane Structure cluster_properties Resulting Surface Properties Fluorinated Fluorinated Silane (-CF2-, -CF3 groups) LowSFE Low Surface Energy Fluorinated->LowSFE HighHydrophobicity High Hydrophobicity Fluorinated->HighHydrophobicity HighStability High Thermal & Chemical Stability Fluorinated->HighStability NonFluorinated Non-Fluorinated Silane (-CH2-, -CH3 groups) HighSFE Higher Surface Energy NonFluorinated->HighSFE ModerateHydrophobicity Moderate Hydrophobicity NonFluorinated->ModerateHydrophobicity GoodAdhesion Good Adhesion NonFluorinated->GoodAdhesion

Caption: Relationship between silane structure and surface properties.

Conclusion

The selection of a fluorinated or non-fluorinated silane for surface modification is a critical decision that significantly impacts the final properties of the material. Fluorinated silanes are the preferred choice for applications demanding extreme hydrophobicity, low surface energy, and high resistance to harsh environments.[2][11] Conversely, non-fluorinated silanes provide a versatile platform for enhancing adhesion and can be functionalized for a wide array of applications where extreme repellency is not the primary objective. This guide serves as a foundational resource to aid in the informed selection of the appropriate silane to meet your specific research and development needs.

References

Benchmarking Methyldifluorosilane: A Comparative Guide to Precursors for Si-Based Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Precursors

The selection of a silicon precursor is dictated by the desired film characteristics, deposition temperature window, and process integration requirements. Dichlorosilane is a widely adopted precursor for silicon nitride, while trimethylsilane is a common choice for silicon carbide.

PrecursorChemical FormulaTypical Film TypeDeposition Method(s)Key Characteristics
Methyldifluorosilane H₃CSiHF₂SiNₓ, SiC (theoretically)CVD, ALD (theoretically)Limited publicly available data on deposition performance. The presence of Si-H, Si-F, and Si-C bonds suggests potential for co-deposition of Si, N, and C, but detailed studies are lacking.
Dichlorosilane SiH₂Cl₂Silicon Nitride (SiNₓ)LPCVD, PECVD, ALDWell-established precursor for SiNₓ. Deposition temperatures for ALD are typically around 500°C. Films deposited using SiH₂Cl₂ may have lower wet etch rates compared to those from SiCl₄. Can result in films with higher hydrogen content compared to SiCl₄.
Trimethylsilane (CH₃)₃SiHSilicon Carbide (SiC)PECVDUsed for the deposition of SiC and related films like SiCN:H and SiCO:H. The Si:C ratio in the precursor can influence the stoichiometry of the resulting film.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible film deposition. Below is a generalized protocol for a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process, which can be adapted for various precursors with appropriate modifications to process parameters.

Generalized PECVD Protocol for Si-Based Film Deposition

  • Substrate Preparation:

    • Clean silicon wafers (or other substrates) using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

    • Load the cleaned substrates into the PECVD reaction chamber.

  • Chamber Preparation:

    • Evacuate the chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr to minimize background contamination.

    • Heat the substrate to the desired deposition temperature (e.g., 200-400°C for PECVD).

  • Gas Introduction and Deposition:

    • Introduce the silicon precursor (e.g., trimethylsilane for SiC) and a co-reactant gas (e.g., ammonia for SiNₓ, or an inert gas like Argon) into the chamber at controlled flow rates.

    • Ignite the plasma by applying radio-frequency (RF) power to the showerhead electrode. Typical RF power ranges from 50 to 500 W.

    • Maintain the desired process pressure, typically in the range of 100 mTorr to a few Torr.

    • Continue the deposition for the time required to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power and gas flows.

    • Cool the substrates down under vacuum or in an inert gas ambient.

    • Unload the coated substrates from the chamber.

  • Film Characterization:

    • Measure film thickness and refractive index using ellipsometry.

    • Determine elemental composition and bonding states using X-ray Photoelectron Spectroscopy (XPS).

    • Assess film morphology and roughness using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

    • Evaluate electrical properties (e.g., dielectric constant, breakdown voltage) as required for the specific application.

Visualizing Workflows and Decision Making

To further clarify the processes involved in Si-based film deposition, the following diagrams illustrate a typical experimental workflow and a decision-making process for precursor selection.

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition & Characterization sub_prep Substrate Cleaning chamber_prep Chamber Evacuation & Heating sub_prep->chamber_prep gas_intro Precursor & Co-reactant Gas Introduction chamber_prep->gas_intro plasma_ignite Plasma Ignition gas_intro->plasma_ignite deposition Film Growth plasma_ignite->deposition cooldown Substrate Cooldown deposition->cooldown characterization Film Analysis (Ellipsometry, XPS, etc.) cooldown->characterization

A generalized workflow for a PECVD process.

precursor_selection start Define Desired Film Properties film_type Target Film Type? start->film_type sin_precursor Consider Dichlorosilane (SiH₂Cl₂) film_type->sin_precursor SiNₓ sic_precursor Consider Trimethylsilane (3MS) film_type->sic_precursor SiC temp_constraint Temperature Constraint? low_temp_precursor Evaluate Alternative Low-Temp Precursors temp_constraint->low_temp_precursor Low Temp (<400°C) high_temp_precursor Standard Precursor Suitable temp_constraint->high_temp_precursor High Temp (≥400°C) sin_precursor->temp_constraint sic_precursor->temp_constraint

A decision guide for silicon precursor selection.

A Comparative Guide to Methyldifluorosilane Modified Surfaces Characterized by AFM and XPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of surfaces modified with methyldifluorosilane, offering insights into their characterization using Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS). Due to the limited availability of direct experimental data for this compound, this guide draws upon established principles of surface science and comparative data from analogous short-chain fluorinated and non-fluorinated silanes to project the expected characteristics of this compound-modified surfaces.

Comparison of Surface Properties

The following table summarizes the expected quantitative data for surfaces modified with this compound in comparison to other common surface modification agents. Data for this compound is projected based on trends observed for short-chain fluorosilanes.

Surface ModifierSubstrateWater Contact Angle (θ)Surface Free Energy (mN/m)RMS Roughness (nm)Key XPS Features
This compound (Projected) Silicon/Glass100° - 110°10 - 15< 1F 1s, C 1s, Si 2p, O 1s
Octadecyltrichlorosilane (OTS)Glass~110°~20< 1C 1s, Si 2p, O 1s
(3-Aminopropyl)triethoxysilane (APTES)Silicon60° - 70°35 - 450.5 - 2N 1s, C 1s, Si 2p, O 1s
Perfluorooctyltrichlorosilane (PFOTS)Glass>115°< 10< 1.5F 1s, C 1s, Si 2p, O 1s

Experimental Protocols

Surface Modification with this compound (Vapor Deposition)

This protocol describes a typical vapor deposition method suitable for volatile silanes like this compound.

  • Substrate Preparation:

    • Clean substrates (e.g., silicon wafers, glass slides) by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

    • Rinse thoroughly with deionized water and dry again with nitrogen.

  • Silanization:

    • Place the cleaned and activated substrates in a vacuum desiccator.

    • Place a small vial containing a few drops of this compound inside the desiccator.

    • Evacuate the desiccator to a pressure of ~100 mTorr to facilitate the vaporization of the silane.

    • Allow the substrates to react with the this compound vapor for a controlled period (e.g., 1-2 hours) at room temperature.

  • Post-Silanization Cleaning:

    • Vent the desiccator to atmospheric pressure with dry nitrogen.

    • Remove the coated substrates and sonicate them in a non-polar solvent (e.g., hexane or toluene) to remove any physisorbed silane molecules.

    • Dry the substrates with a stream of dry nitrogen.

Atomic Force Microscopy (AFM) Characterization
  • Imaging Mode: Tapping mode is typically used to minimize damage to the silane layer.

  • Probe: A standard silicon cantilever with a sharp tip (radius < 10 nm) is suitable.

  • Scan Parameters:

    • Scan size: 1 µm x 1 µm to 5 µm x 5 µm to assess large-scale uniformity and smaller areas for high-resolution imaging.

    • Scan rate: 0.5 - 1 Hz.

  • Data Analysis: The root mean square (RMS) roughness is calculated from the height data to quantify the surface topography.

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Instrument: A monochromatic Al Kα X-ray source is typically used.

  • Analysis Chamber Pressure: Maintain a high vacuum (< 10⁻⁸ Torr) during analysis.

  • Spectra Acquisition:

    • Survey Scan: Acquire a wide scan (0-1200 eV binding energy) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire detailed scans for the F 1s, C 1s, Si 2p, and O 1s regions to determine chemical states and bonding environments.

  • Data Analysis:

    • Peak fitting of high-resolution spectra is performed to deconvolute different chemical species.

    • Elemental compositions are calculated from the peak areas, corrected by relative sensitivity factors.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization cluster_analysis Data Analysis Cleaning Cleaning Activation Activation Cleaning->Activation Silanization Vapor Deposition of this compound Activation->Silanization AFM AFM Analysis Silanization->AFM XPS XPS Analysis Silanization->XPS Roughness Surface Roughness AFM->Roughness Composition Elemental Composition XPS->Composition Chemistry Chemical States XPS->Chemistry

Caption: Experimental workflow for surface modification and characterization.

Logical_Relationship cluster_silane Silane Properties cluster_surface Resulting Surface Properties cluster_tech Characterization Techniques Silane This compound Structure CH3-SiF2-R Silane->Structure Hydrophobicity Increased Hydrophobicity Structure->Hydrophobicity Surface_Energy Low Surface Energy Structure->Surface_Energy Topography Smooth Topography Structure->Topography AFM AFM Hydrophobicity->AFM XPS XPS Hydrophobicity->XPS Surface_Energy->XPS Topography->AFM

Caption: Relationship between silane structure and surface properties.

A Comparative Guide to the Quantitative Analysis of Methyldifluorosilane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with silicon-containing compounds, accurate quantification of reactants, intermediates, and products is paramount. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of Methyldifluorosilane in reaction mixtures: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We present a detailed comparison of their performance, supported by representative experimental data, and provide comprehensive experimental protocols.

Quantitative Analysis Methods: A Head-to-Head Comparison

The choice of analytical technique for the quantitative analysis of this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, and the available instrumentation. Below is a summary of the key performance characteristics of GC, ¹⁹F NMR, and FTIR for this application.

ParameterGas Chromatography (GC)¹⁹F NMR SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by detection.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Absorption of infrared radiation by specific molecular vibrations.
Selectivity HighExcellent for fluorinated compoundsModerate to High
Sensitivity High (ppm to ppb level)Moderate (mM to µM level)Low to Moderate (mM level)
Quantification External or internal standard calibration curve.Integration of signals relative to an internal standard.Calibration curve based on the absorbance of a characteristic peak.
Sample Throughput HighModerateHigh
Non-destructive YesYesYes
Instrumentation Cost Moderate to HighHighLow to Moderate

Detailed Comparison of Quantitative Performance

To illustrate the practical application of each technique, we present representative quantitative data for the analysis of this compound in a simulated reaction mixture.

Gas Chromatography (GC) Analysis

A calibration curve was generated by preparing standard solutions of this compound in dichloromethane (DCM) with a known concentration of an internal standard (e.g., undecane). The peak area ratio of this compound to the internal standard was plotted against the concentration of this compound.

Table 1: Representative GC Calibration Data for this compound

Concentration of this compound (mM)Peak Area Ratio (Analyte/Internal Standard)
10.22
51.05
102.15
204.30
5010.50

A linear regression of this data would yield a calibration curve for quantifying unknown samples.

¹⁹F NMR Spectroscopy Analysis

A known amount of an internal standard (e.g., trifluorotoluene) was added to a sample of the reaction mixture containing this compound. The concentration of this compound was determined by comparing the integral of its characteristic ¹⁹F NMR signal to the integral of the internal standard's signal.

Table 2: Representative ¹⁹F NMR Quantitative Data for this compound

ParameterValue
Integral of this compound Signal2.00
Integral of Internal Standard Signal1.00
Concentration of Internal Standard10 mM
Calculated Concentration of this compound 20 mM
FTIR Spectroscopy Analysis

A calibration curve was prepared by measuring the absorbance of the characteristic Si-F stretching vibration of this compound at various known concentrations in a suitable solvent (e.g., hexane).

Table 3: Representative FTIR Calibration Data for this compound

Concentration of this compound (mM)Absorbance at Si-F Stretching Frequency
100.15
250.38
500.75
1001.50
2002.90

This data can be used to construct a calibration curve to determine the concentration of this compound in unknown samples.

Detailed Experimental Protocols

For reproducible and accurate results, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the quantitative analysis of this compound using GC, ¹⁹F NMR, and FTIR.

Gas Chromatography (GC) Protocol

This protocol describes the quantitative analysis of this compound in a reaction mixture using an internal standard method.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a volatile, inert solvent (e.g., dichloromethane).

  • Prepare a series of calibration standards by diluting the stock solution to achieve concentrations ranging from 1 mM to 50 mM.

  • To each standard, add a constant, known concentration of an internal standard (e.g., undecane).

2. Sample Preparation:

  • Withdraw a known volume of the reaction mixture.

  • Dilute the sample with the same solvent used for the standards.

  • Add the same concentration of the internal standard as in the calibration standards.

3. GC Instrument Parameters:

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection Volume: 1 µL.

4. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in both the standards and the sample.

  • Calculate the peak area ratio (Analyte/Internal Standard) for each standard and the sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the sample using the calibration curve.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Sample B Add Internal Standard A->B C Inject into GC B->C D Separate Components C->D E Detect with FID D->E F Integrate Peak Areas E->F G Construct Calibration Curve F->G H Quantify Sample G->H

GC Quantitative Analysis Workflow.
¹⁹F NMR Spectroscopy Protocol

This protocol outlines the quantitative analysis of this compound using an internal standard in ¹⁹F NMR.[1][2]

1. Sample Preparation:

  • In an NMR tube, combine a known volume or weight of the reaction mixture with a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of a suitable internal standard that has a ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Nucleus: ¹⁹F.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 10-30 s for quantitative ¹⁹F NMR).[2]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64).

    • Spectral Width: Sufficient to cover the chemical shift range of all fluorinated species.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired FID.

  • Phase the spectrum and perform baseline correction.

  • Integrate the characteristic ¹⁹F NMR signal of this compound and the signal of the internal standard.

  • Calculate the concentration of this compound using the following formula: C(analyte) = [I(analyte) / N(analyte)] * [N(IS) / I(IS)] * C(IS) where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine atoms

    • IS = Internal Standard

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Mix Sample, Solvent & Internal Standard B Transfer to NMR Tube A->B C Acquire 19F NMR Spectrum B->C D Process FID (FT, Phasing, Baseline) C->D E Integrate Signals D->E F Calculate Concentration E->F

¹⁹F NMR Quantitative Analysis Workflow.
FTIR Spectroscopy Protocol

This protocol details the quantitative analysis of this compound using a calibration curve based on its characteristic Si-F infrared absorption.[3][4]

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a solvent that has minimal interference in the Si-F stretching region (e.g., hexane).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

2. Sample Preparation:

  • Withdraw a known volume of the reaction mixture.

  • Dilute the sample with the same solvent used for the standards to bring the concentration within the calibration range.

3. FTIR Instrument Parameters:

  • Spectrometer: FTIR spectrometer with a suitable detector (e.g., DTGS or MCT).

  • Accessory: Transmission cell with a known path length (e.g., liquid cell with CaF₂ or BaF₂ windows) or an Attenuated Total Reflectance (ATR) accessory.

  • Measurement Mode: Absorbance.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32 or 64 for a good signal-to-noise ratio.

  • Spectral Range: At least covering the Si-F stretching region (typically 800-1000 cm⁻¹).[3]

4. Data Analysis:

  • Record the FTIR spectrum for each standard and the sample.

  • For each spectrum, determine the absorbance of the characteristic Si-F stretching peak. A baseline correction may be necessary.

  • Construct a calibration curve by plotting the absorbance against the concentration of the standards.

  • Determine the concentration of this compound in the sample using the calibration curve.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare Standards & Sample B Record FTIR Spectra A->B C Measure Peak Absorbance B->C D Construct Calibration Curve C->D E Determine Concentration D->E

FTIR Quantitative Analysis Workflow.

References

A Comparative Analysis of the Thermal Stability of Methyldifluorosilane and Other Organosilanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of organosilanes is crucial for their application in various chemical processes, including as protecting groups, in chemical vapor deposition, and as pharmaceutical intermediates. This guide provides a comparative analysis of the thermal stability of Methyldifluorosilane against other common organosilanes, supported by theoretical bond dissociation energies and available experimental data.

The thermal stability of an organosilane is largely dictated by the strength of the bonds within the molecule, particularly the silicon-carbon (Si-C) and silicon-hydrogen (Si-H) bonds. The substitution pattern on the silicon atom significantly influences these bond strengths. Electronegative substituents, such as fluorine, can have a pronounced effect on the thermal stability of the molecule.

Enhanced Thermal Stability of this compound

This compound exhibits enhanced thermal stability compared to its chloro-analogs[1]. This increased stability can be attributed to the high electronegativity of the fluorine atoms, which strengthens the silicon-carbon and silicon-hydrogen bonds. The primary decomposition pathway for many simple organosilanes is the homolytic cleavage of the Si-C bond. A higher bond dissociation energy (BDE) for this bond indicates a greater thermal stability.

Comparative Data on Thermal Stability

The following table summarizes the key bond dissociation energies (BDEs) for this compound and other relevant organosilanes. Where available, experimental onset decomposition temperatures are also included. A higher BDE for the weakest bond in the molecule generally correlates with a higher decomposition temperature.

CompoundChemical FormulaBond TypeBond Dissociation Energy (kcal/mol)Onset Decomposition Temperature (°C)
This compound CH₃SiHF₂Si-C~95-100 (estimated)Data not available
TetramethylsilaneSi(CH₃)₄Si-C94~887[2]
Trimethylsilane(CH₃)₃SiHSi-H90Data not available
Trimethylchlorosilane(CH₃)₃SiClSi-C88400[1]
MethyltrichlorosilaneCH₃SiCl₃Si-C91< 1000

The data suggests that the introduction of fluorine atoms strengthens the Si-C bond, thus increasing the thermal stability of this compound compared to its chlorinated and methylated counterparts. For instance, the pyrolysis of tetramethylsilane is initiated by the cleavage of the Si-C bond[2].

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset decomposition temperature of an organosilane.

Apparatus:

  • Thermogravimetric Analyzer

  • High-precision microbalance

  • Furnace capable of controlled heating rates

  • Gas flow controller for inert atmosphere (e.g., nitrogen, argon)

  • Sample pans (e.g., alumina, platinum)

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation: A small amount of the organosilane sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to remove any oxygen.

    • The initial temperature is set to ambient temperature.

    • A heating program is defined, typically a linear ramp of 10 °C/min to a final temperature above the expected decomposition range (e.g., 800-1000 °C).

  • Data Collection: The TGA instrument heats the sample according to the defined program. The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis:

    • A plot of mass versus temperature (TGA curve) is generated.

    • The onset decomposition temperature is determined as the temperature at which a significant mass loss begins. This can be calculated using various methods, such as the intersection of the baseline with the tangent of the decomposition curve.

    • The derivative of the TGA curve (DTG curve) can also be plotted to identify the temperature of the maximum rate of mass loss.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates the typical workflow for assessing the thermal stability of an organosilane using Thermogravimetric Analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis A Weigh Organosilane (5-10 mg) B Place in TGA Pan A->B C Purge with Inert Gas (Nitrogen) B->C D Heat Sample at Controlled Rate (e.g., 10°C/min) C->D E Record Mass vs. Temperature D->E F Generate TGA Curve (Mass % vs. Temp) E->F G Calculate Onset Decomposition Temperature F->G H Determine Temperature of Max Mass Loss (DTG) F->H I Final Report G->I Comparative Stability Assessment

Caption: Workflow for determining the thermal stability of organosilanes using TGA.

References

Safety Operating Guide

Proper Disposal of Methyldifluorosilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Methyldifluorosilane (HMeSiF₂). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this reactive compound. Adherence to these steps is critical to mitigate risks associated with its pyrophoric nature and the potential for hazardous byproduct formation.

Understanding the Hazards

This compound is a flammable and pyrophoric gas, meaning it can ignite spontaneously in air. Furthermore, its reaction with water or moisture can produce highly toxic and corrosive hydrogen fluoride (HF). Therefore, all handling and disposal procedures must be conducted with extreme caution in a controlled laboratory environment.

Key Hazards:

  • Pyrophoric: Spontaneously ignites on contact with air.

  • Flammable Gas: Forms explosive mixtures with air.

  • Reacts with Water: Hydrolysis produces hazardous hydrogen fluoride (HF).

Immediate Safety Precautions

Before beginning any disposal procedure, ensure the following safety measures are in place:

  • Work Area: All operations must be performed in a certified chemical fume hood with the sash positioned as low as possible.

  • Personal Protective Equipment (PPE):

    • Fire-resistant lab coat.

    • Chemical splash goggles and a face shield.

    • Heavy-duty, chemical-resistant gloves (e.g., neoprene or Viton). A secondary pair of nitrile gloves can be worn underneath.

    • Long pants and closed-toe shoes.

  • Emergency Preparedness:

    • An operational safety shower and eyewash station must be immediately accessible.

    • A Class D or Class ABC fire extinguisher should be nearby. Do not use a water-based fire extinguisher.

    • Calcium gluconate gel must be readily available as a first aid antidote for potential HF exposure. All personnel must be trained in its proper application.[1][2][3][4]

Disposal Procedure: Controlled Neutralization

This procedure involves the slow, controlled reaction of this compound with a suitable quenching agent to safely neutralize its reactivity. Isopropanol is a commonly used solvent for quenching reactive silanes.[5]

Materials Required:

  • Inert gas supply (Argon or Nitrogen).

  • Schlenk line or similar inert atmosphere setup.

  • Three-neck round-bottom flask, appropriately sized for the quantity of material to be quenched.

  • Dropping funnel.

  • Stir plate and magnetic stir bar.

  • Dry isopropanol (quenching agent).

  • Dry, non-reactive solvent (e.g., heptane or toluene).

  • Weak basic solution for neutralization (e.g., saturated sodium bicarbonate solution).

Step-by-Step Protocol:
  • Inert Atmosphere Setup:

    • Assemble the three-neck flask with a stir bar, a gas inlet connected to the inert gas supply, a dropping funnel, and a gas outlet connected to a bubbler.

    • Thoroughly purge the entire system with inert gas to remove all air and moisture.

  • Dilution of this compound:

    • If dealing with a residual amount in a container, dilute it with a dry, non-reactive solvent like heptane or toluene under an inert atmosphere. This reduces the concentration and moderates the reaction rate.

  • Preparation of Quenching Solution:

    • Fill the dropping funnel with an excess of dry isopropanol.

  • Controlled Quenching:

    • Cool the reaction flask in an ice bath to manage the exothermic reaction.

    • With vigorous stirring, slowly add the diluted this compound solution from the dropping funnel to the isopropanol in the flask.

    • Maintain a slow addition rate to control the temperature and any gas evolution.

  • Secondary Quenching:

    • Once the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes.

    • Slowly and carefully add a more reactive quenching agent, such as methanol, to ensure all the reactive silane has been consumed.

  • Hydrolysis and Neutralization of HF:

    • After the reaction with alcohol is complete, very slowly add water dropwise to hydrolyze any remaining reactive species.

    • Following the water addition, slowly add a saturated sodium bicarbonate solution to neutralize the generated hydrogen fluoride. Monitor the pH to ensure it is between 6 and 8. Be prepared for gas evolution (CO₂).

  • Final Waste Disposal:

    • The resulting neutralized solution should be collected in a properly labeled hazardous waste container.

    • Dispose of the waste through your institution's environmental health and safety (EHS) office. Clearly label the container with all constituents.

    • Do not pour the neutralized solution down the drain. While the immediate hazards have been mitigated, the resulting fluoride salts are also subject to hazardous waste regulations.[6]

Spill and Emergency Procedures

  • Small Spills (in fume hood): If a small amount of this compound is released in the fume hood, ensure no flammable materials are nearby and allow the substance to react with the ambient moisture and air within the contained space of the hood. Once the reaction is complete, the area can be decontaminated.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the laboratory immediately and alert others in the vicinity. Close the laboratory door and contact your institution's emergency response team and EHS office. Do not attempt to clean up a large spill yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Apply calcium gluconate gel to the affected area. Seek immediate medical attention.[1][2][3]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Do not apply calcium gluconate gel to the eyes. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1]

Data Presentation

Parameter Value Reference
Chemical Formula HMeSiF₂
Appearance Gas
Pyrophoric Yes
Primary Hazard Spontaneous ignition in air, formation of HF upon hydrolysis
Recommended Quenching Agent Isopropanol followed by MethanolGeneral practice for reactive silanes
HF Neutralizing Agent Saturated Sodium Bicarbonate SolutionGeneral chemical safety

Experimental Workflow

G cluster_prep Preparation cluster_quench Quenching Procedure cluster_neutralize Neutralization and Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Inert Atmosphere Apparatus prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 quench1 Purge System with Inert Gas prep4->quench1 Begin Procedure quench2 Dilute this compound (if necessary) quench1->quench2 quench3 Cool Reaction Flask quench2->quench3 quench4 Slowly Add Silane to Isopropanol quench3->quench4 quench5 Add Methanol for Secondary Quench quench4->quench5 neut1 Slowly Add Water quench5->neut1 Proceed to Neutralization neut2 Neutralize with NaHCO₃ Solution neut1->neut2 neut3 Check pH (6-8) neut2->neut3 neut4 Collect in Hazardous Waste Container neut3->neut4 neut5 Contact EHS for Disposal neut4->neut5

Caption: Workflow for the proper disposal of this compound.

This guide is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS). Always consult with your EHS department for guidance on hazardous waste disposal.

References

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